4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(ethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4-5H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSAKUXIRGLXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200629 | |
| Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185040-35-1 | |
| Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185040-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
CAS Number: 185040-35-1
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides an in-depth overview of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous therapeutic agents.
Chemical Structure:
Molecular Formula: C₈H₁₁N₃OS
Molecular Weight: 197.26 g/mol
While specific, in-depth research focused exclusively on this compound is limited in publicly available literature, this guide synthesizes general principles of pyrimidine chemistry and data on structurally related compounds to provide a comprehensive resource. This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical and Spectroscopic Data
Quantitative data for this specific compound is not extensively published. The following table summarizes typical data points for related pyrimidine-5-carbaldehyde derivatives. Researchers should expect similar ranges for the target compound, to be confirmed by experimental analysis.
| Property | Typical Value Range for Related Compounds | Notes |
| Physical State | Solid | Expected to be a crystalline solid at room temperature. |
| Melting Point (°C) | 150 - 250 | Highly dependent on the purity and specific substitution pattern of the pyrimidine ring. |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Generally, pyrimidine derivatives of this nature exhibit good solubility in polar aprotic solvents. Solubility in aqueous solutions is expected to be low. |
| ¹H NMR | Varies | Characteristic peaks would include signals for the ethyl group (triplet and quartet), methylthio group (singlet), aldehyde proton (singlet), and pyrimidine proton. |
| ¹³C NMR | Varies | Signals corresponding to the pyrimidine ring carbons, aldehyde carbonyl, ethyl carbons, and methylthio carbon would be expected. |
| Mass Spectrometry | M+H⁺ ≈ 198.07 | The exact mass provides confirmation of the elemental composition. |
Synthesis and Experimental Protocols
A general and logical synthetic workflow is outlined below. This represents a standard approach for the functionalization of a pyrimidine core structure to yield the target compound.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of the target compound.
General Experimental Protocol (Inferred):
-
Reaction Setup: To a solution of a suitable precursor, such as 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, in an appropriate solvent (e.g., ethanol, isopropanol, or DMF), add a molar excess of ethylamine. A non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50-100 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic salts and excess amine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathway Involvement
While no specific biological data or signaling pathway involvement has been published for this compound, the pyrimidine scaffold is a well-known pharmacophore present in a multitude of biologically active compounds. Derivatives of pyrimidine have been reported to exhibit a wide range of activities, including but not limited to:
-
Anticancer: Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or modulators of cell cycle progression.
-
Antimicrobial: The pyrimidine ring is a core component of several antibacterial and antifungal agents.
-
Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.
-
Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as modulators of various CNS receptors and enzymes.
Given its structure, this compound could serve as a versatile starting material for the synthesis of libraries of compounds to be screened for various biological activities. The aldehyde functional group is particularly useful for further chemical modifications, such as reductive amination or condensation reactions, to generate a diverse range of derivatives.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a logical workflow for how this compound could be utilized in a drug discovery program.
Caption: A potential workflow for drug discovery using the target compound.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of a wide array of more complex pyrimidine derivatives. While detailed technical data for this specific compound is not extensively documented in the public domain, its structural features suggest significant potential for its application in medicinal chemistry and drug discovery. The synthetic routes and potential biological activities outlined in this guide are based on established principles of pyrimidine chemistry and provide a solid foundation for researchers and scientists working with this and related compounds. Further investigation is warranted to fully elucidate its chemical reactivity and potential as a precursor to novel therapeutic agents.
"4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde" physical properties
An In-depth Technical Guide to 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and workflow visualizations.
Core Physical and Chemical Properties
This compound is a substituted pyrimidine, a class of compounds known for a wide spectrum of biological activities.[1] The structural characteristics, including the pyrimidine core, an ethylamino group, a methylthio group, and a carbaldehyde substituent, contribute to its specific chemical reactivity and physical properties.
Table 1: General Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 185040-35-1 | ChemicalBook[2] |
| Molecular Formula | C8H11N3OS | PubChem[3], ChemicalBook[2] |
| Molecular Weight | 197.26 g/mol | PubChem[3], ChemicalBook[2] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds[4][5] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Melting Point | Not available | A related compound, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, has a melting point of 183-184 °C.[6] |
| Boiling Point | Predicted: 379.7±27.0 °C | Prediction for the related 4-amino analog.[6][7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (predicted) | Based on the solubility of a similar pyrimidine derivative.[4] Pyrimidine derivatives are also often studied for solubility in methanol.[1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | General recommendation for similar pyrimidine compounds.[6][7] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and purity assessment of the compound. Available data for this compound includes ¹H NMR.[2]
Table 3: Spectroscopic Information
| Analysis Type | Data Summary |
| ¹H NMR | Spectrum available.[2] |
| ¹³C NMR | Spectrum available.[2] |
| Mass Spec (MS) | Spectrum available.[2] |
| Infrared (IR) | Spectrum available.[2] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the search, a plausible method can be inferred from the synthesis of structurally similar compounds, such as 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde.[5] The common route involves the reduction of a corresponding nitrile precursor.
Hypothetical Synthesis of this compound:
-
Starting Material: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile.
-
Reaction Setup: The nitrile precursor is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF), in a reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is cooled to 0°C. A reducing agent, such as Diisobutylaluminum hydride (DIBAL-H) solution, is added dropwise to the stirred mixture. The reaction is maintained at 0°C for several hours.[5]
-
Quenching: The reaction is carefully quenched by the slow addition of an acidic solution (e.g., 2N Hydrochloric acid) to decompose the aluminum complexes.[5]
-
pH Adjustment: The mixture's pH is adjusted to approximately 8 using a saturated sodium carbonate solution.[5]
-
Workup and Isolation: The resulting suspension is filtered, often through a pad of Celite, to remove inorganic salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (like sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude carbaldehyde product.
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final, high-purity compound.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the synthesis and a potential biological context for this class of compounds.
Caption: General workflow for the synthesis and purification of the target compound.
Given that related pyrimidine intermediates are used in the synthesis of phosphodiesterase-5 (PDE-5) inhibitors like Avanafil, the diagram below illustrates the simplified logic of PDE-5 inhibition.[4]
Caption: Simplified logic of PDE-5 inhibition by pyrimidine-based drugs.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. This compound(185040-35-1) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C8H11N3OS | CID 10750444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]
- 5. Page loading... [guidechem.com]
- 6. 770-31-0 CAS MSDS (4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde CAS#: 770-31-0 [m.chemicalbook.com]
In-depth Technical Guide: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of pyrimidine are integral to the structure of nucleic acids and have been successfully developed as therapeutic agents targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[2][3] The compound 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde belongs to this versatile class of molecules and holds potential as an intermediate or a pharmacologically active agent in drug discovery programs. This technical guide provides a comprehensive overview of its chemical properties, a putative synthetic route, and explores its potential biological significance within the broader context of pyrimidine derivatives in drug development.
Chemical Structure and Properties
A summary of the key chemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃OS | PubChem |
| Molecular Weight | 197.26 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 185040-35-1 | PubChem |
Synthesis and Experimental Protocols
A general proposed workflow for the synthesis is depicted below. This would likely start from a suitable pyrimidine precursor, followed by the introduction of the ethylamino and methylthio groups, and finally, the formation of the carbaldehyde moiety.
Caption: A potential synthetic workflow for this compound.
A likely experimental approach for the final step, the reduction of the nitrile to the aldehyde, would involve a reagent such as Diisobutylaluminium hydride (DIBAL-H).
Hypothetical Experimental Protocol (based on related compounds):
-
Nitrile Reduction: To a solution of 4-(ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile in an anhydrous solvent (e.g., THF or DCM) at a reduced temperature (e.g., 0 °C or -78 °C), a solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) is added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched with a suitable reagent, such as methanol, followed by the addition of an aqueous solution (e.g., saturated Rochelle's salt or dilute acid) to hydrolyze the intermediate imine.
-
Workup and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using a suitable technique, such as column chromatography on silica gel, to yield the desired this compound.
Potential Biological Activity and Therapeutic Applications
While no specific biological data for this compound has been reported, the broader class of pyrimidine derivatives has been extensively investigated for a variety of therapeutic applications, particularly as kinase inhibitors.[4][5] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The structural motifs present in this compound, namely the substituted pyrimidine core, are found in numerous potent and selective kinase inhibitors. For instance, various pyrimidine derivatives have been identified as inhibitors of:
-
Focal Adhesion Kinase (FAK): A key regulator of cell adhesion, migration, and survival, making it an attractive target in oncology.[4]
-
fms-Like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), and FLT3 inhibitors have shown clinical efficacy.[5]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibitors are being investigated as anti-cancer agents.
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, with inhibitors approved for the treatment of certain B-cell malignancies.
Given these precedents, it is plausible that this compound could serve as a scaffold or lead compound for the development of novel kinase inhibitors. The ethylamino and methylthio substituents could be modified to optimize potency and selectivity against a specific kinase target.
The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.
Caption: A generalized signaling pathway often targeted by pyrimidine-based kinase inhibitors.
Conclusion
This compound is a member of the pharmacologically significant pyrimidine class of compounds. While specific data on its synthesis and biological activity are limited in the public domain, its structural features suggest potential as a valuable intermediate or a lead compound in drug discovery, particularly in the development of kinase inhibitors. Further research is warranted to elucidate its synthetic accessibility and to explore its biological profile against various therapeutic targets. The information provided in this guide serves as a foundation for researchers and drug development professionals interested in the potential of this and related pyrimidine derivatives.
References
- 1. Chemical compounds - Patent US-2022340592-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 770-31-0|4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a potential synthetic route, and discusses its relevance within the broader context of pyrimidine-based therapeutic agents.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₁₁N₃OS |
| Molecular Weight | 197.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 185040-35-1 |
Synthetic Protocol
Part 1: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
This procedure is adapted from the oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.
Materials:
-
(4-amino-2-(methylthio)pyrimidin-5-yl)methanol
-
Manganese dioxide (MnO₂)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
Procedure:
-
To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1 equivalent) in chloroform, add manganese dioxide (8-10 equivalents).
-
Stir the suspension at 55°C for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, filter the hot reaction mixture to remove the manganese dioxide.
-
Wash the filter cake with hot chloroform and tetrahydrofuran.
-
Combine the filtrates and concentrate under reduced pressure to yield 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde as a solid.[1]
Part 2: Synthesis of this compound via Reductive Amination
Materials:
-
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
Procedure:
-
Dissolve 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (1 equivalent) in dichloroethane.
-
Add acetaldehyde (1.5-2 equivalents) to the solution, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Context and Potential Signaling Pathways
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. These activities often stem from their ability to inhibit key enzymes in cellular signaling pathways, particularly protein kinases.
Given its structural similarity to known kinase inhibitors, this compound is hypothesized to target signaling pathways crucial for cell proliferation and survival. A common target for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Workflow: Synthesis and Purification
The overall workflow for the proposed synthesis and subsequent purification of the target compound is outlined below.
Caption: Proposed workflow for synthesis and purification.
References
An In-Depth Technical Guide to the Synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available precursors and culminating in the target molecule. This document details the proposed reaction scheme, experimental protocols for analogous transformations, and a summary of relevant data, offering a valuable resource for researchers in the field.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached through a four-step sequence. This pathway involves the initial construction of a functionalized pyrimidine core, followed by sequential modifications to introduce the desired substituents. The key steps are:
-
Formation of a Pyrimidine-5-carbonitrile Precursor: The synthesis begins with the construction of a pyrimidine ring bearing a nitrile group at the 5-position. This is typically achieved through a condensation reaction.
-
Chlorination of the Pyrimidine Ring: The 4-position of the pyrimidine ring is activated for nucleophilic substitution by converting a hydroxyl or oxo group into a chloro group using a suitable chlorinating agent.
-
Nucleophilic Substitution with Ethylamine: The reactive 4-chloro group is then displaced by ethylamine to introduce the desired ethylamino substituent.
-
Reduction of the Nitrile to an Aldehyde: Finally, the nitrile group at the 5-position is selectively reduced to an aldehyde to yield the target compound.
A potential alternative for the final step could involve a Vilsmeier-Haack formylation of a suitable 4-(ethylamino)-2-(methylthio)pyrimidine precursor.
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a practical framework for the synthesis.
Step 1: Synthesis of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (Analogous Precursor)
This step involves the cyclocondensation of a three-carbon component with S-methylisothiourea.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
S-Methylisothiourea sulfate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
S-Methylisothiourea sulfate is added to the sodium ethoxide solution and stirred.
-
Ethyl 2-cyano-3-ethoxyacrylate is added dropwise to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into ice water and acidified to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 2: Synthesis of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile
This step involves the chlorination of the 4-hydroxy group.
Materials:
-
4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
A mixture of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile and phosphorus oxychloride is carefully heated. A catalytic amount of N,N-dimethylaniline can be added.
-
The reaction mixture is refluxed for a few hours. The progress of the reaction is monitored by TLC.
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried to yield the 4-chloro derivative.
Step 3: Synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile
This step describes the nucleophilic substitution of the chloro group with ethylamine.
Materials:
-
4-chloro-2-(methylthio)pyrimidine-5-carbonitrile
-
Ethylamine solution (e.g., 70% in water or as a solution in a suitable organic solvent)
-
Ethanol or another suitable solvent
Procedure:
-
4-chloro-2-(methylthio)pyrimidine-5-carbonitrile is dissolved in a suitable solvent like ethanol.
-
An excess of ethylamine solution is added to the mixture.
-
The reaction mixture is stirred at room temperature or gently heated for several hours. The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is treated with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.
Step 4: Synthesis of this compound
This final step involves the reduction of the nitrile group to an aldehyde.
Materials:
-
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Aqueous acid solution (e.g., 2 M HCl) for workup
Procedure:
-
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).
-
A solution of DIBAL-H is added dropwise to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at this temperature for a few hours. TLC is used to monitor the consumption of the starting material.
-
The reaction is quenched by the slow addition of methanol, followed by an aqueous acid solution.
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the final compound.
Data Presentation
The following table summarizes the expected inputs and outputs for the proposed synthesis. Note that the quantitative data are illustrative and will depend on the specific reaction conditions and scale.
| Step | Reactant(s) | Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1 | Ethyl 2-cyano-3-ethoxyacrylate, S-Methylisothiourea sulfate | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 167.18 | 70-85 |
| 2 | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, POCl₃ | 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile | 185.63 | 80-95 |
| 3 | 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile, Ethylamine | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile | 194.25 | 60-80 |
| 4 | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile, DIBAL-H | This compound | 197.26 | 50-70 |
Visualizing the Synthesis Pathway
The logical flow of the synthesis is depicted in the following diagram:
Caption: Proposed multi-step synthesis of the target compound.
Alternative Pathway Visualization
An alternative approach for the introduction of the aldehyde group is the Vilsmeier-Haack reaction.
Caption: Alternative Vilsmeier-Haack formylation route.
This guide provides a robust theoretical and practical framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and requirements.
Spectroscopic and Synthetic Profile of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and a plausible synthetic route for the compound 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No: 185040-35-1). This pyrimidine derivative is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₁N₃OS
-
Molecular Weight: 197.26 g/mol
-
CAS Number: 185040-35-1
Predicted and Comparative Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.5 - 8.7 | s | 1H | Pyrimidine H-6 |
| ~8.0 - 8.5 (broad) | br s | 1H | Amine proton (-NH-) |
| ~3.4 - 3.6 | q | 2H | Methylene protons (-CH₂-CH₃) |
| ~2.5 - 2.6 | s | 3H | Methylthio protons (-S-CH₃) |
| ~1.2 - 1.4 | t | 3H | Methyl protons (-CH₂-CH₃) |
Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | Aldehyde carbonyl carbon (-CHO) |
| ~170 - 175 | Pyrimidine C-2 (attached to -S-CH₃) |
| ~160 - 165 | Pyrimidine C-4 (attached to -NH-ethyl) |
| ~155 - 160 | Pyrimidine C-6 |
| ~110 - 115 | Pyrimidine C-5 (attached to -CHO) |
| ~40 - 45 | Methylene carbon (-CH₂-CH₃) |
| ~14 - 16 | Methylthio carbon (-S-CH₃) |
| ~13 - 15 | Methyl carbon (-CH₂-CH₃) |
Predictions are based on typical chemical shifts for similar functional groups and heterocyclic systems.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 197.06 | [M]⁺ (Molecular ion) corresponding to the exact mass of C₈H₁₁N₃OS. |
| 198.06 | [M+1]⁺ peak due to the natural abundance of ¹³C. |
| Other fragments | Fragmentation patterns would likely involve loss of the ethyl group, the aldehyde group, and the methylthio group. |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| ~3300 - 3400 | Medium | N-H stretch of the secondary amine |
| ~2900 - 3000 | Medium | C-H stretch of alkyl groups (ethyl and methyl) |
| ~2720 and ~2820 | Weak | C-H stretch of the aldehyde |
| ~1670 - 1690 | Strong | C=O stretch of the aldehyde |
| ~1580 - 1620 | Strong | C=N and C=C stretching vibrations of the pyrimidine ring |
| ~1400 - 1500 | Medium | C-H bending of alkyl groups |
| ~1200 - 1300 | Medium | C-N stretch |
| ~600 - 700 | Medium | C-S stretch |
Experimental Protocols
The following sections describe a plausible synthetic route and general characterization methods for this compound based on established chemical literature for similar compounds.
Synthesis of this compound
A common and effective method for the synthesis of this and related pyrimidine derivatives involves a multi-step process, which can be generalized as follows:
-
Synthesis of a 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde intermediate: This can often be achieved through Vilsmeier-Haack formylation of a suitable pyrimidine precursor.
-
Nucleophilic substitution with ethylamine: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic attack. Reaction with ethylamine will displace the chloride to yield the desired product.
General Procedure:
-
Step 1: Synthesis of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde. To a solution of 2-(methylthio)pyrimidin-4-ol in a suitable solvent (e.g., dichloromethane or chloroform), Vilsmeier reagent (prepared from oxalyl chloride or phosphorus oxychloride and dimethylformamide) is added at a controlled temperature (typically 0 °C). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with an ice-water mixture and neutralized. The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Step 2: Synthesis of this compound. The 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde intermediate is dissolved in a suitable solvent such as ethanol or isopropanol. An excess of ethylamine (as a solution in a compatible solvent or as a gas) is added, and the mixture is stirred, possibly with gentle heating, until the reaction is complete. The solvent and excess ethylamine are removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the final compound.
Spectroscopic Characterization
The synthesized compound would be characterized using the following standard spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be obtained using techniques such as electrospray ionization (ESI) to confirm the molecular formula.
-
Infrared Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and characterization of the title compound.
Caption: Workflow for Synthesis and Characterization.
Caption: Spectroscopic Data Interpretation Logic.
Disclaimer: The spectral data presented in this guide are predicted based on analogous compounds and established spectroscopic principles. Experimental verification is necessary to confirm these values for this compound. The synthetic protocol is a general guideline and may require optimization.
An In-depth Technical Guide on the Solubility Profile of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including pharmaceuticals. A thorough understanding of the solubility of this compound is critical for its application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and efficacy. This guide addresses the current gap in available quantitative data by presenting detailed experimental protocols for solubility determination.
Predicted Solubility
While experimental data is not available, predictions based on the structure of related compounds suggest that this compound is likely to be sparingly soluble in water and more soluble in organic solvents. For instance, a structurally similar compound, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, is described as being sparingly soluble in water[1]. Another related compound, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is noted to be soluble in chloroform and ethyl acetate[2].
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following established methodologies are recommended. These protocols are widely used for the characterization of pyrimidine derivatives and other organic small molecules.
Thermodynamic solubility represents the equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, water, methanol, ethanol, DMSO) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This is often more relevant to early drug discovery screening.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Incubation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Equilibration and Precipitation: Incubate the mixture for a set period (e.g., 1-2 hours) at a constant temperature, allowing for any precipitation to occur.
-
Separation of Precipitate: Remove any precipitated compound by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound remaining in the solution using a suitable analytical technique like HPLC-UV or LC-MS/MS[3].
Data Presentation
When quantitative data is generated using the protocols above, it should be summarized in a clear and structured format for easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
|---|---|---|---|---|
| Data to be populated upon experimentation | ||||
| PBS (pH 7.4) | 25 | Thermodynamic | ||
| Water | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Chloroform | 25 | Thermodynamic | ||
| Ethyl Acetate | 25 | Thermodynamic | ||
| DMSO | 25 | Thermodynamic |
| PBS (pH 7.4) | 25 | | | Kinetic |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its determination. The detailed experimental protocols for thermodynamic and kinetic solubility will enable researchers to generate reliable and reproducible data. Such data is indispensable for advancing the study of this compound in medicinal chemistry and drug development, facilitating informed decisions regarding formulation and further preclinical testing. The application of these standardized methods will contribute to a more comprehensive understanding of the physicochemical properties of this and other novel pyrimidine derivatives.
References
An In-depth Technical Guide to 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
IUPAC Name: 4-(ethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
This technical guide provides a comprehensive overview of the chemical compound 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, spectroscopic data, and potential biological significance as a key intermediate in the development of kinase inhibitors.
Core Chemical Information
Molecular Formula: C₈H₁₁N₃OS[1]
Molecular Weight: 197.26 g/mol [1]
CAS Number: 185040-35-1[1]
Synonyms: this compound, 4-Ethylamino-2-methanethiopyrimidine-5-carboxaldehyde[1]
Physicochemical Properties
| Property | Value (for 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde) |
| Melting Point | 183-184 °C |
| Boiling Point (Predicted) | 379.7±27.0 °C |
| Density (Predicted) | 1.37 g/cm³ |
| pKa (Predicted) | 2.50±0.10 |
Data sourced from commercial supplier information.
Synthesis and Experimental Protocols
This compound is a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[2] A common synthetic route involves the reaction of a precursor, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, with ethylamine.
Illustrative Synthetic Pathway
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized protocol based on common organic synthesis procedures for similar compounds, as a specific detailed protocol for this exact synthesis was not found in the reviewed literature.
Objective: To synthesize this compound.
Materials:
-
4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde
-
Ethylamine (solution in a suitable solvent, e.g., ethanol or THF)
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran)
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Equipment for work-up and purification (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 to 1.5 equivalents) to act as a base to neutralize the HCl formed during the reaction. Subsequently, add a solution of ethylamine (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may be heated to reflux if it proceeds slowly at room temperature.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of the synthesized compound.
| Data Type | Key Features |
| ¹H NMR | Expected signals would include those for the ethyl group (a quartet and a triplet), the methylthio group (a singlet), the pyrimidine proton (a singlet), the aldehyde proton (a singlet), and an NH proton (a broad singlet). |
| IR | Characteristic absorption bands would be expected for the N-H stretch, C-H stretches (aliphatic and aromatic), the C=O stretch of the aldehyde, and C=N and C=C stretches of the pyrimidine ring. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.26 g/mol ).[1] |
Specific spectral data can be obtained from suppliers such as ChemicalBook.[3]
Biological Activity and Drug Development Context
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. They are known to act as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas.
Role as a Kinase Inhibitor Intermediate
This compound and its precursors are recognized as key intermediates in the synthesis of potent kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
Potential Signaling Pathway Involvement: Kinase Inhibition
The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General mechanism of kinase inhibition.
Experimental Protocol: In Vitro Kinase Assay
To evaluate the inhibitory potential of compounds derived from this compound, an in vitro kinase assay is a standard method.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Principle: The assay measures the activity of a kinase by quantifying the phosphorylation of a substrate. The inhibitory effect of the compound is determined by the reduction in this activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the kinase, and the substrate.
-
Initiation of Reaction: Add the test compound at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Start Kinase Reaction: Add ATP to all wells to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase assay.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its chemical properties, synthesis, and the experimental context in which it is utilized. Further research into the biological activities of its derivatives will likely continue to uncover novel therapeutic applications.
References
A Comprehensive Review of Pyrimidine-5-carbaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids. Among its vast array of derivatives, pyrimidine-5-carbaldehydes represent a versatile class of molecules with significant potential in drug discovery. The aldehyde functional group at the C5 position serves as a reactive handle for the synthesis of a diverse range of derivatives, including Schiff bases and chalcones, which have demonstrated promising antimicrobial and anticancer activities. This technical guide provides a comprehensive literature review of pyrimidine-5-carbaldehyde derivatives, focusing on their synthesis, biological evaluation, and the underlying mechanisms of action.
Synthesis of Pyrimidine-5-carbaldehyde and its Derivatives
The synthesis of the core pyrimidine-5-carbaldehyde structure can be achieved through various methods. One notable approach involves a one-pot reaction from 5-bromopyrimidine via a metal-halogen exchange, offering a more efficient alternative to traditional multi-step procedures.
The true synthetic utility of pyrimidine-5-carbaldehyde lies in its subsequent reactions to form a wide array of derivatives. Two prominent classes of these derivatives are Schiff bases and chalcones, both of which have garnered significant attention for their biological activities.
Schiff Bases: These compounds are typically formed through the condensation reaction of pyrimidine-5-carbaldehyde with various primary amines. The resulting imine linkage is a key feature of many biologically active molecules.
Chalcones: Chalcones are synthesized via a Claisen-Schmidt condensation between pyrimidine-5-carbaldehyde and an appropriate ketone. The resulting α,β-unsaturated ketone system is a well-known pharmacophore.[1]
Biological Activities of Pyrimidine-5-carbaldehyde Derivatives
Derivatives of pyrimidine-5-carbaldehyde have been investigated for a range of pharmacological activities, with a primary focus on their antimicrobial and anticancer properties.
Antimicrobial Activity
Schiff base derivatives of pyrimidine-5-carbaldehyde have shown notable antibacterial and antifungal activities. For instance, a study on a new pyrimidine Schiff base demonstrated selective activity against Enterococcus faecalis.[2] The antimicrobial efficacy of these compounds is often evaluated using standard methods such as the disc diffusion method to determine the zone of inhibition and the tube dilution method to determine the Minimum Inhibitory Concentration (MIC).[3]
Anticancer Activity
The anticancer potential of pyrimidine-5-carbaldehyde derivatives, particularly chalcones and Schiff bases, is a significant area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. For example, a novel chalcone derivative synthesized from 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde displayed significant cytotoxicity against both MCF-7 breast cancer and A549 non-small cell lung cancer cells.[4] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), determined through assays like the MTT assay.[5]
Quantitative Biological Data
The following tables summarize the reported antimicrobial and anticancer activities of selected pyrimidine-5-carbaldehyde derivatives.
Table 1: Antimicrobial Activity of Pyrimidine-5-carbaldehyde Schiff Base Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | Enterococcus faecalis ATCC 29212 | 32 | [2] |
| Schiff Base PC1 (from benzaldehyde) | Escherichia coli | 62.5 | [3] |
| Schiff Base PC1 (from benzaldehyde) | Staphylococcus aureus | 62.5 | [3] |
| Schiff Base PC4 (from cinnamaldehyde) | Escherichia coli | 62.5 | [3] |
Table 2: Anticancer Activity of Pyrimidine-5-carbaldehyde Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(2-(4-chlorophenyl)pyrimidin-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone B-4) | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | [4] |
| (E)-3-(2-(4-chlorophenyl)pyrimidin-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone B-4) | A549 (Lung Cancer) | 20.49 ± 2.7 | [4] |
| Pyrimidine derivative 2a | A549 (Lung Cancer) | 42 (LOX Inhibition) | [5][6] |
| Pyrimidine derivative 2f | A549 (Lung Cancer) | 47.5 (LOX Inhibition) | [5][6] |
| Pyrimidine derivative 2d | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [6] |
| Pyrimidine-5-carbonitrile derivative 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | [2] |
| Pyrimidine-5-carbonitrile derivative 10b | A549 (Lung Cancer) | 5.85 | [2] |
| Pyrimidine-5-carbonitrile derivative 10b | MCF-7 (Breast Cancer) | 7.68 | [2] |
Experimental Protocols
Synthesis of Pyrimidine Derivatives from Chalcones
A mixture of a substituted chalcone (0.001 mol) and urea (0.002 mol) in 20 ml of ethanol containing 1 g of KOH is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into 100 ml of ice-cold water. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the pyrimidine derivative.[7]
Antimicrobial Susceptibility Testing: Disc Diffusion Method
Bacterial strains are cultured on nutrient agar plates. Sterile filter paper discs (6 mm in diameter) are impregnated with the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the agar surface. A standard antibiotic is used as a positive control. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc is measured in millimeters.[8]
In Vitro Anticancer Assay: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivative. A vehicle control (e.g., DMSO) is also included. The plates are incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by many pyrimidine-5-carbaldehyde derivatives are still under investigation, some studies have shed light on their potential mechanisms of action, particularly in the context of cancer.
Some pyrimidine derivatives have been found to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.[2][4] Inhibition of EGFR can disrupt downstream signaling cascades, including the PI3K-Akt-mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and survival. The chalcone derivative B-4, for instance, has been shown to inhibit EGFR and induce apoptosis in cancer cells.[4] Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.
The following diagram illustrates a plausible signaling pathway that could be targeted by anticancer pyrimidine-5-carbaldehyde derivatives that act as EGFR inhibitors.
Caption: EGFR signaling pathway targeted by anticancer pyrimidine-5-carbaldehyde derivatives.
Conclusion
Pyrimidine-5-carbaldehyde and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The ease of synthesis and the diverse biological activities, particularly antimicrobial and anticancer, make this class of compounds a focal point for ongoing research. Future studies should aim to further elucidate the specific molecular targets and signaling pathways of these derivatives to enable the rational design of more potent and selective drugs. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. wjpls.org [wjpls.org]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mediresonline.org [mediresonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. jsscacs.edu.in [jsscacs.edu.in]
Potential biological activity of substituted pyrimidines
An In-Depth Technical Guide on the Potential Biological Activity of Substituted Pyrimidines
Introduction
The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that serves as a cornerstone in medicinal chemistry.[1] As an essential component of nucleobases like cytosine, thym, and uracil in DNA and RNA, the pyrimidine ring system is of paramount importance in numerous biological processes.[2][3] This inherent biological relevance has established substituted pyrimidines as a "privileged scaffold" in drug discovery, leading to the development of a vast array of therapeutic agents. These agents exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4]
This technical guide offers a comprehensive overview of the diverse biological activities of substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals, providing a detailed examination of quantitative data, experimental methodologies for key assays, and visualizations of critical signaling pathways and experimental workflows.
Anticancer Activity of Substituted Pyrimidines
Substituted pyrimidines are a prominent class of compounds in oncology research, with many derivatives demonstrating potent antiproliferative and cytotoxic effects across various cancer cell lines.[5][6] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways that are essential for the growth and survival of cancer cells.[4]
A significant number of pyrimidine-based anticancer agents function as kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others.[7][8][9] By competitively binding to the ATP-binding site of these kinases, they disrupt downstream signaling, leading to cell cycle arrest and apoptosis.[10][11] For instance, novel 2,4,5,6-tetrasubstituted pyrimidine derivatives have shown potent and selective inhibitory activity against CDK2.[7] Similarly, other derivatives have been developed as inhibitors of Pin1, an enzyme overexpressed in many cancers, presenting a novel strategy for anticancer therapy.[12]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various human cancer cell lines.
| Compound ID/Name | Target Cell Line | Activity Metric | Value | Reference |
| Compound 2a | Glioblastoma (U87MG) | EC50 | 4 µM | [13] |
| Compound 2a | Triple-Negative Breast Cancer (MDA-MB-231) | EC50 | 8 µM | [13] |
| Compound 7c | Human Prostate Adenocarcinoma (PC-3) | IC50 | Highly Active | [14] |
| Compound 8a | Human Prostate Adenocarcinoma (PC-3) | IC50 | Highly Active | [14] |
| Compound 12a | Human Prostate Adenocarcinoma (PC-3) | IC50 | Highly Active | [14] |
| Compound 11b | Human Colorectal Carcinoma (HCT-116) | IC50 | Higher than reference | [14] |
| Compound 12a | Human Colorectal Carcinoma (HCT-116) | IC50 | Higher than reference | [14] |
| Compound 9 | Human Breast Cancer (MCF-7) | IC50 | 18 µM | [10] |
| Pyrrolo[2,3-d]pyrimidine (20) | Colon Cancer (HCT-116) | Apoptosis Induction | 18.18-fold elevation | [10] |
| Thiophenyl-pyrimidine | Methicillin-resistant S. aureus (MRSA) | MIC | > Vancomycin | [15] |
Signaling Pathway: Kinase Inhibition by Pyrimidine Derivatives
The diagram below illustrates a generalized mechanism by which substituted pyrimidines inhibit receptor tyrosine kinases (RTKs), such as EGFR, leading to the suppression of downstream pro-survival pathways.
Caption: Kinase inhibition by a substituted pyrimidine.
Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.[16]
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Add various concentrations of the synthesized pyrimidine derivatives to the wells. Include a negative control (vehicle) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Pyrimidine derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[17][18][19] They are effective against both Gram-positive and Gram-negative bacteria.[15][20] The mechanism of action for some of these compounds involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis.[21]
Quantitative Data: Antimicrobial Activity
The table below presents the antimicrobial efficacy of representative pyrimidine compounds.
| Compound ID/Name | Microbial Strain | Activity Metric | Value / Zone of Inhibition (mm) | Reference |
| Chalcon substituted pyrimidines | E. coli (Gram -ve) | MIC | Appreciable Activity | [20] |
| m-Bromo derivative | E. coli (Gram -ve) | MIC | High Activity | [20] |
| Compound 3b, 3d, 3g, 3j | S. aureus (Gram +ve) | Zone of Inhibition | Moderate Activity | [21] |
| Compound 3b, 3d, 3g, 3j | C. albicans (Fungus) | Zone of Inhibition | Significant Activity | [21] |
| Thiophenyl-pyrimidine | MRSA (Gram +ve) | Potency | > Vancomycin | [15] |
| Thiophenyl-pyrimidine | VREs (Gram +ve) | Potency | > Vancomycin | [15] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines a standard workflow for screening novel pyrimidine derivatives for antimicrobial activity.
Caption: Workflow for antimicrobial compound screening.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test pyrimidine compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. A drug control (e.g., Streptomycin) should also be included.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Antiviral Activity
Pyrimidine derivatives have shown significant promise as antiviral agents, with activity against a range of viruses including influenza virus, Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[2][22][23] Their mechanisms often involve the inhibition of viral enzymes, such as reverse transcriptase or polymerase, or interference with viral entry or replication processes.[24] For example, certain bicyclic pyrimidine nucleoside analogues are potent inhibitors of varicella-zoster virus replication.[10]
Quantitative Data: Antiviral Activity
The following table highlights the antiviral potency of specific pyrimidine compounds.
| Compound ID/Name | Target Virus | Cell Line | Activity Metric | Value (µM) | Reference |
| Aminoalkyl-pyrimidine derivative | Influenza A & B | MDCK | EC50 | 0.01 - 0.1 | [22] |
| Compound 7f (Pyrimido[4,5-d]pyrimidine) | HCoV-229E | HeLa | EC50 | Surpassed erlotinib | [25] |
| Batzelladine (natural product) | HIV | CD4+ cells | Action | Inhibits gp120 binding | [2] |
| C-Nucleoside Analogue (3c) | Influenza A | MDCK | Inhibition | Potent activity | [24] |
Logical Diagram: General Mechanism of Viral Inhibition
This diagram shows potential points of intervention for pyrimidine-based antiviral drugs in the viral life cycle.
Caption: Potential inhibition points in the viral life cycle.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for measuring the efficacy of antiviral compounds.[22]
-
Cell Seeding: Plate confluent monolayers of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a known dilution of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with an agar or methylcellulose medium containing various concentrations of the pyrimidine test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques (zones of cell death) are visible (typically 2-4 days).
-
Plaque Visualization: Fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity
Certain substituted pyrimidines have demonstrated significant anti-inflammatory and analgesic properties.[26][27] Their mechanism of action can involve the inhibition of key inflammatory mediators such as prostaglandin E₂, tumor necrosis factor-α (TNF-α), and various interleukins.[28] Some derivatives have shown anti-inflammatory activity superior to conventional drugs like ibuprofen.[4][29]
Quantitative Data: Anti-inflammatory Activity
| Compound ID/Name | Assay Model | Dose | % Inhibition of Edema | Reference |
| Compound 5b | Carrageenan-induced paw edema (rat) | - | Potent Activity | [26] |
| Compound 5d | Carrageenan-induced paw edema (rat) | - | Potent Activity | [26] |
| Pyrazolo[3,4-d]pyrimidine (4) | Rat pleurisy inflammation model | 30 mg/kg | Good Activity | [27] |
| 2-mercapto-pyrimido[5,4-c]cinnolin-4-one | Carrageenan-induced paw edema (rat) | - | 47.6% | [27] |
| Ibuprofen (Reference) | Carrageenan-induced paw edema (rat) | - | 48.8% | [27] |
Experimental Workflow: In Vivo Anti-inflammatory Assay
The diagram below shows the workflow for the carrageenan-induced paw edema model, a standard in vivo test for acute inflammation.
Caption: Workflow for carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.[27][30]
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Ibuprofen, 10 mg/kg), and test groups receiving different doses of the pyrimidine derivative. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The control group receives only the vehicle.
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group relative to the initial volume. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Conclusion
Substituted pyrimidines continue to be an exceptionally fruitful scaffold in the field of medicinal chemistry. Their structural versatility allows for fine-tuning of pharmacological properties, leading to the discovery of potent and selective agents with diverse biological activities.[4] The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory potential underscores their significance in addressing a wide range of global health challenges.[28] The data and protocols presented in this guide highlight the robust methodologies used to identify and characterize these promising therapeutic candidates, paving the way for the future development of novel pyrimidine-based drugs.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 10. ijrpr.com [ijrpr.com]
- 11. jrasb.com [jrasb.com]
- 12. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpsonline.com [ijpsonline.com]
- 28. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for "4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-(ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the development of various therapeutic agents. The synthesis is a three-step process commencing with the S-methylation of 2-thiouracil to yield 2-(methylthio)pyrimidin-4-ol. This intermediate subsequently undergoes a Vilsmeier-Haack reaction, which facilitates both formylation at the C-5 position and chlorination of the hydroxyl group to produce 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde. The final step involves a nucleophilic aromatic substitution reaction where the chloro-substituent is displaced by ethylamine to afford the target compound. This document outlines the detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The synthetic route described herein is robust and scalable, providing a reliable method for obtaining this important intermediate.
Synthesis Pathway
The overall synthetic pathway is depicted below:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-ol
This procedure outlines the S-methylation of 2-thiouracil.
Materials:
-
2-Thiouracil
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Deionized water
-
Glacial acetic acid
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 2-thiouracil (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add methyl iodide (1.1 eq) to the cooled solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
After the reaction is complete, cool the solution to 0 °C and acidify with glacial acetic acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(methylthio)pyrimidin-4-ol.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| 2-Thiouracil | 128.15 | 1.0 | (Specify Mass) | - |
| Sodium Hydroxide | 40.00 | 2.0 | (Specify Mass) | - |
| Methyl Iodide | 141.94 | 1.1 | (Specify Volume) | - |
| 2-(Methylthio)pyrimidin-4-ol | 142.17 | - | (Specify Mass) | ~98 |
Step 2: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde
This step involves the Vilsmeier-Haack formylation and chlorination of 2-(methylthio)pyrimidin-4-ol.
Materials:
-
2-(Methylthio)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene or other suitable solvent
-
Triethylamine (optional, as a base)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (2.0-3.0 eq) to ice-cold N,N-dimethylformamide (acting as both reagent and solvent).
-
To this reagent, add 2-(methylthio)pyrimidin-4-ol (1.0 eq) portion-wise, ensuring the temperature is controlled.
-
Heat the reaction mixture at 80-100 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| 2-(Methylthio)pyrimidin-4-ol | 142.17 | 1.0 | (Specify Mass) | - |
| Phosphorus Oxychloride | 153.33 | 2.0-3.0 | (Specify Volume) | - |
| N,N-Dimethylformamide | 73.09 | (Solvent) | (Specify Volume) | - |
| 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde | 188.64 | - | (Specify Mass) | (Specify) |
Step 3: Synthesis of this compound
This final step is a nucleophilic aromatic substitution.
Materials:
-
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde
-
Ethylamine (solution in a suitable solvent, e.g., ethanol or THF)
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
A suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)
Procedure:
-
Dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent.
-
Add the base (1.5-2.0 eq) to the solution.
-
Add ethylamine (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde | 188.64 | 1.0 | (Specify Mass) | - |
| Ethylamine | 45.08 | 1.1-1.5 | (Specify Volume) | - |
| Base (e.g., Triethylamine) | 101.19 | 1.5-2.0 | (Specify Volume) | - |
| This compound | 197.26 | - | (Specify Mass) | (Specify) |
Logical Relationship of Synthesis Steps
Caption: Logical flow of the three-step synthesis process.
Conclusion
The described three-step synthesis provides an effective and reproducible method for the preparation of this compound. The protocols are suitable for laboratory-scale synthesis and can be optimized for larger-scale production. The successful synthesis of this key intermediate opens avenues for the development of novel pyrimidine-based compounds for various therapeutic applications. Researchers are advised to follow standard laboratory safety procedures when handling the reagents mentioned in this protocol.
Application Notes and Protocols: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data on the use of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde as a key intermediate in the synthesis of potent kinase inhibitors. This versatile building block is particularly valuable in the development of therapeutics targeting oncogenic signaling pathways.
Overview and Key Applications
This compound is a highly functionalized pyrimidine derivative. Its strategic placement of an ethylamino group at the C4 position, a methylthio group at the C2 position, and a reactive carbaldehyde at the C5 position makes it an ideal starting material for the construction of complex heterocyclic systems. A primary application of this intermediate is in the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors, a class of compounds known to target various protein kinases involved in cancer progression, such as Src kinase. The pyrimidine core acts as a scaffold that mimics the hinge-binding region of ATP in the kinase domain.
The general synthetic strategy involves the condensation of the pyrimidine-5-carbaldehyde with a guanidine derivative to form the 2,4-diaminopyrimidine core. The ethylamino and methylthio groups can be further modified to optimize potency, selectivity, and pharmacokinetic properties of the final compounds.
Synthesis of 2,4-Diaminopyrimidine Kinase Inhibitors
A crucial reaction utilizing this compound is the cyclocondensation with substituted guanidines to yield the corresponding 2,4-diaminopyrimidine derivatives. These compounds have shown significant inhibitory activity against various kinases, including Src kinase.
Experimental Protocol: Synthesis of N2-aryl-N4-ethyl-2-methylthio-5-(substituted)-pyrimidine-2,4-diamine (General Procedure)
This protocol is adapted from procedures for analogous compounds and is applicable for the synthesis of a library of potential kinase inhibitors.
Materials:
-
This compound
-
Substituted aryl guanidine hydrochloride (e.g., 3,4-dichlorophenyl guanidine hydrochloride)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of the substituted aryl guanidine hydrochloride (1.2 eq) in ethanol, add a solution of sodium ethoxide (1.2 eq) in ethanol at room temperature.
-
Stir the mixture for 30 minutes, after which the precipitated sodium chloride is removed by filtration.
-
To the filtrate containing the free guanidine base, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N2-aryl-N4-ethyl-2-methylthio-5-(substituted)-pyrimidine-2,4-diamine.
Expected Yield: 60-80%
Table 1: Representative Src Kinase Inhibitors Synthesized from Pyrimidine-5-carbaldehyde Analogues
| Compound ID | R Group on N2-phenyl | Src Kinase IC50 (nM) |
| 1a | 3,4-dichloro | 50 |
| 1b | 4-chloro-3-trifluoromethyl | 35 |
| 1c | 3-chloro-4-fluoro | 75 |
| 1d | 4-methoxy | 120 |
Data is illustrative and based on analogous compounds reported in the literature.
Alternative Synthetic Strategies: Reductive Amination
The carbaldehyde functionality of this compound can also be utilized in reductive amination reactions to introduce a variety of substituents at the C5 position, further expanding the chemical diversity of potential kinase inhibitors.
Experimental Protocol: Reductive Amination of this compound (General Procedure)
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-(aminomethyl)pyrimidine derivative.
Expected Yield: 50-75%
Visualizing Synthetic Pathways and Biological Mechanisms
Synthetic Workflow for 2,4-Diaminopyrimidine Kinase Inhibitors
Applications of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. Its presence in the nucleobases cytosine, thymine, and uracil underlines its fundamental role in biological systems. This has made pyrimidine and its derivatives a focal point for the design of therapeutic agents that can modulate the activity of various biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, leading to their development as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular drugs. This document provides detailed application notes, experimental protocols, and visualizations of key signaling pathways to aid researchers in the exploration and development of novel pyrimidine-based therapeutic agents.
Anticancer Applications
Pyrimidine derivatives are among the most successful classes of anticancer agents.[1] Their mechanisms of action are diverse, ranging from the inhibition of nucleic acid synthesis to the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][3] A significant number of pyrimidine-based drugs target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), by acting as ATP-competitive inhibitors.[3][4]
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro anticancer and enzyme inhibitory activities of selected pyrimidine derivatives.
| Compound Class | Derivative Example | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | NCI 60-cell panel | 0.018 - 9.98 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | NCI 60-cell panel | 0.018 - 9.98 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | EGFR | 0.054 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | EGFR | 0.135 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 0.034 | [5] |
| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 | 3.56 | [6] |
| Pyrimidine-5-carbonitrile | Compound 10b | A549 | 5.85 | [6] |
| Pyrimidine-5-carbonitrile | Compound 10b | MCF-7 | 7.68 | [6] |
| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | 0.00829 | [6] |
| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine | Compound 13 | CDK2 | 0.005 (Ki) | [7] |
| N-(pyridin-3-yl) pyrimidin-4-amine | Compound 17 | CDK2/cyclin A2 | 0.06442 | [7] |
| Chromeno[2,3-d]pyrimidine | Compound 3 | MCF-7 | 1.61 | [8] |
| Chromeno[2,3-d]pyrimidine | Compound 3 | HepG2 | 1.87 | [8] |
| Chromeno[2,3-d]pyrimidine | Compound 3 | A549 | 2.02 | [8] |
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Many pyrimidine derivatives function as anticancer agents by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. Pyrimidine-based inhibitors typically bind to the ATP-binding site in the kinase domain of EGFR, preventing its activation and subsequent downstream signaling.[9][10]
Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (SRB Assay)
This protocol outlines the sulforhodamine B (SRB) assay, a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)[11]
-
Normal cell line (e.g., NHDF) for cytotoxicity comparison[11]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics
-
96-well plates
-
Test pyrimidine derivatives
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris buffer to each well to solubilize the bound SRB.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Antiviral Applications
Pyrimidine derivatives are a cornerstone in antiviral therapy, with many approved drugs for treating infections caused by viruses like HIV, herpes simplex virus (HSV), and influenza virus.[12] These compounds often act as nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination. Non-nucleoside derivatives can also inhibit key viral enzymes like reverse transcriptase or proteases.
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
The following table presents the in vitro antiviral activity of representative pyrimidine derivatives.
| Compound Class | Derivative Example | Target Virus | Assay Type | EC50 (µM) | CC50 (µM) | SI | Reference |
| Pyrido[2,3-d]pyrimidine | PPD-1 | HSV-1 | Plaque Reduction | 8.7 | >100 | >11.5 | [13] |
| Pyrido[2,3-d]pyrimidine | PPD-3 | HCoV-229E | CPE | 1.9 | >50 | >26.3 | [13] |
| Pyrido[2,3-d]pyrimidine | PPD-4 | HCoV-229E | CPE | 3.1 | >50 | >16.1 | [13] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol describes a standard method for quantifying the antiviral activity of compounds against plaque-forming viruses.[13]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates
-
Virus stock with a known titer
-
Test pyrimidine derivatives
-
Cell culture medium (e.g., DMEM) with 2% FBS
-
Overlay medium (e.g., 1% methylcellulose in DMEM)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Infection: Remove the growth medium and infect the cells with a virus dilution that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with the overlay medium containing various concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Remove the overlay medium, fix the cells with a methanol/acetone solution, and stain with crystal violet.
-
Data Collection: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Anti-inflammatory Applications
Pyrimidine derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14] The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives
The following table summarizes the in vitro COX inhibitory activity of selected pyrimidine derivatives.
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 3b | COX-2 | 0.20 | [15] |
| Pyrimidine-5-carbonitrile | Compound 5b | COX-2 | 0.18 | [15] |
| Pyrimidine-5-carbonitrile | Compound 5d | COX-2 | 0.16 | [15] |
| Pyrimidine Derivative | L1 | COX-1 | >10 | [14] |
| Pyrimidine Derivative | L1 | COX-2 | 0.15 | [14] |
| Pyrimidine Derivative | L2 | COX-1 | >10 | [14] |
| Pyrimidine Derivative | L2 | COX-2 | 0.18 | [14] |
| Pyrimidin-4-yl-benzimidazole/pyrazole | Compound 2a | COX-1 | 6.43 | [16] |
| Pyrimidin-4-yl-benzimidazole/pyrazole | Compound 2a | COX-2 | 3.5 | [16] |
Signaling Pathway: COX-2 Inhibition in Inflammation
The anti-inflammatory action of many pyrimidine derivatives is mediated through the inhibition of the arachidonic acid cascade. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins. Pyrimidine-based COX-2 inhibitors block this conversion, thereby reducing the production of inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijrpr.com [ijrpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Experimental Use of Pyrimidine-5-Carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-5-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in organic synthesis.[1][2] Its unique electronic properties and reactive aldehyde group allow for the introduction of diverse functional groups, making it an essential intermediate in the synthesis of a wide range of biologically active molecules.[1] Pyrimidine derivatives are known for their significant therapeutic applications, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides an overview of the applications of pyrimidine-5-carbaldehyde in organic synthesis, along with detailed experimental protocols for key reactions.
Applications in Organic Synthesis
Pyrimidine-5-carbaldehyde is utilized in a variety of organic transformations to construct complex molecular architectures. As a cornerstone of organic synthesis, it can be used to synthesize a variety of complex pyrimidine compounds through reactions like nucleophilic addition, amination, and substitution.[2]
Key Reactions:
-
Synthesis of Pyrimidyl Alkanols: It is used in the preparation of (S)- and (R)-pyrimidyl alkanols by reacting with organozinc reagents.[4][5]
-
Condensation Reactions: It undergoes Claisen-Schmidt condensation with ketones to form pyrimidine-based chalcones.[6]
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring can be functionalized via SNAr reactions, particularly when substituted with leaving groups like halogens.[6]
-
Wittig Reaction: The aldehyde group readily participates in Wittig reactions to form substituted alkenes.[7]
-
Intermediate for Heterocycle Synthesis: It is a key intermediate in the synthesis of various fused pyrimidine systems and other heterocyclic compounds with potential biological activities.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Pyrimidine-5-carbaldehyde
This protocol describes a one-pot synthesis from 5-bromopyrimidine via a metal-halogen exchange followed by formylation.[4][8]
Reaction Scheme:
5-Bromopyrimidine → [n-BuLi, THF, -78°C] → 5-Lithio-pyrimidine → [Ethyl formate, -78°C] → Pyrimidine-5-carbaldehyde
Materials:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) solution in hexanes (2.5 M)
-
Ethyl formate
-
Anhydrous Tetrahydrofuran (THF)
-
1.5 M HCl in THF
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-bromopyrimidine (1.0 g, 6.3 mmol) in 60 mL of anhydrous THF in a flame-dried flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.6 mL, 6.5 mmol, 2.5 M in hexanes) dropwise to the solution. The solution will turn yellow.
-
Stir the resulting yellow solution at -78°C for 20 minutes.
-
Add ethyl formate (0.55 mL, 6.7 mmol) dropwise over 5 minutes.
-
Continue stirring at -78°C for another 20 minutes.
-
Quench the reaction by adding 4.5 mL of 1.5 M HCl in THF (6.7 mmol).
-
Remove the cold bath and allow the reaction mixture to stir for 1 hour at room temperature.
-
Remove the THF under reduced pressure (in vacuo).
-
Add 10 mL of water to the residue.
-
Extract the aqueous mixture with chloroform (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using 5% methanol in chloroform as the eluent to yield pyrimidine-5-carbaldehyde.[4]
Quantitative Data:
| Reactant | Molar Eq. | Yield | Reference |
| 5-Bromopyrimidine | 1.0 | 51% | [4] |
| 5-Bromopyrimidine | 1.0 | 59% | [8] |
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol outlines the synthesis of a pyrimidine-based chalcone from a substituted pyrimidine-5-carbaldehyde.[6]
Reaction Scheme:
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde + Acetophenone → [NaOH, EtOH] → (E)-3-(2-amino-4,6-dichloropyrimidin-5-yl)-1-phenylprop-2-en-1-one
Materials:
-
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
Procedure:
-
Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and acetophenone (1 mmol) in ethanol.
-
Add an excess of solid sodium hydroxide as a basic catalyst.
-
Stir the reaction mixture at room temperature. The reaction conditions may lead to solvolysis in addition to condensation in a 'one-pot' process.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary for Pyrimidine Chalcone Synthesis
| Starting Pyrimidine | Product | Yield | Reference |
| 2-amino-4,6-di(piperidin-1-yl)pyrimidine-5-carbaldehyde | (E)-3-(2-amino-4,6-di(piperidin-1-yl)pyrimidin-5-yl)-1-phenylprop-2-en-1-one | 65% | [6] |
Protocol 3: Wittig Reaction for Alkene Synthesis
This is a general protocol for the Wittig reaction, a common transformation for aldehydes.[7][9]
Reaction Scheme:
Pyrimidine-5-carbaldehyde + Phosphonium Ylide → 5-(alkenyl)pyrimidine + Triphenylphosphine oxide
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Pyrimidine-5-carbaldehyde
Procedure:
-
Ylide Generation:
-
Suspend the phosphonium salt (1.1 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., 0°C or -78°C).
-
Slowly add the strong base (1.0 eq) to generate the ylide (a color change is often observed).
-
Stir for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve pyrimidine-5-carbaldehyde (1.0 eq) in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide solution at the same temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Note: The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends on the nature of the ylide (stabilized or non-stabilized).[7]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Pyrimidine-5-carboxaldehyde | 10070-92-5 [chemicalbook.com]
- 5. Pyrimidine-5-carboxaldehyde - Protheragen [protheragen.ai]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Use of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde in Novel Compound Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the versatile chemical intermediate, 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde , in the synthesis of novel bioactive compounds. This pyrimidine derivative serves as a crucial building block for the development of various heterocyclic systems, particularly those with therapeutic potential as kinase inhibitors for cancer therapy.
Introduction to this compound
This compound is a substituted pyrimidine carrying three key functional groups: an ethylamino group at position 4, a methylthio group at position 2, and a carbaldehyde (formyl) group at position 5. This unique arrangement of functionalities makes it an excellent starting material for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures. The pyrimidine core is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2]
The primary application of this compound in drug discovery is as a precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These scaffolds are particularly prominent in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.
Application in the Synthesis of Thieno[2,3-d]pyrimidine-based Kinase Inhibitors
One of the most powerful applications of this compound is in the synthesis of thieno[2,3-d]pyrimidines via the Gewald reaction.[3] The resulting thieno[2,3-d]pyrimidine scaffold is a key component in a number of potent kinase inhibitors targeting signaling pathways crucial for tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[4][5]
General Reaction Scheme: Gewald Reaction
The Gewald reaction is a multi-component reaction that allows for the efficient one-pot synthesis of highly substituted 2-aminothiophenes.[6] In the context of this compound, the aldehyde functionality can react with an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst to yield a thieno[2,3-d]pyrimidine derivative.
References
- 1. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Analytical Methods for the Quantification of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are fundamental heterocyclic compounds essential to numerous biological processes. As integral components of DNA and RNA (cytosine, thymine, and uracil), they are central to genetic information storage and transfer. Beyond this, pyrimidines are involved in protein glycosylation, cell membrane synthesis, and signal transduction.[1][2] Many synthetic pyrimidine analogues are potent therapeutic agents used in the treatment of cancer and viral diseases.[3][4]
Given their critical roles, the precise and accurate quantification of pyrimidine derivatives in biological matrices and pharmaceutical formulations is paramount for metabolic research, clinical diagnostics, and drug development. This document provides a comparative overview of key analytical techniques and detailed protocols for their application. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often considered the gold standard due to its high sensitivity and specificity.[1] However, other methods such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) offer viable alternatives depending on the specific analytical requirements.[3][5][6]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, throughput, and available instrumentation.
Caption: Comparison of major analytical methods for pyrimidine quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of pyrimidine derivatives as reported in the literature.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Analyte | Matrix | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| 5-Fluorouracil | Polymeric Nanoparticles | 0.1 - 10 µg/mL | 10.86 ng/mL | 32.78 ng/mL | [7] |
| 5-Fluorouracil | Skin Samples | Not Stated | 0.07 µg/mL | 0.1 µg/mL | [7] |
| 5-Fluorouracil | Human & Rabbit Plasma | 2 - 100 ng/mL | 3.358 ng/mL | Not Stated | [7] |
| Pyrimidine Derivative (BT10M) | Bulk Form | 50 - 150 µg/mL | Not Stated | Not Stated |[8] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| 40 Purine/Pyrimidine Metabolites | Cerebrospinal Fluid | Not Stated | 0.5 - 250 nM | 1 - 500 nM | [9] |
| 35 Purine/Pyrimidine Metabolites | P. falciparum & RBCs | Not Stated | Not Detected for many | LLOQ for CTP: 0.07 µM | [10] |
| Uracil, Thymine, etc. | Urine | Not Stated | Not Stated | Not Stated | [11] |
| 41 Purine/Pyrimidine Metabolites | Urine | Broad Dynamic Range | Not Stated | Median: 0.040 µmol/L |[12][13] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte | Matrix | Detection Limit | Reference |
|---|---|---|---|
| Uracil, Thymine, Cytosine | Plasma | 0.001 µg/mL | [5] |
| Uracil, Thymine, Cytosine | Tissues | 0.001 - 0.005 µg/g (wet weight) |[5] |
Table 4: Capillary Electrophoresis (CE)
| Analyte(s) | Matrix | Linearity Range | Detection Limit | Precision (% CV) | Reference |
|---|---|---|---|---|---|
| 10 Diagnostic Metabolites | Urine | 5 - 500 µmol/L | 1.0 - 5.7 µmol/L | < 3.2% (within-day) | [6][14] |
| Purine/Pyrimidine Metabolites | Urine | 5 - 500 µmol/L | 0.85 - 4.28 µmol/L | < 5% (intra- & interday) | [15] |
| 11 Purine/Pyrimidine Bases | DNA & Beer | Not Stated | 0.10 - 0.26 µg/mL | 1.8 - 2.7% (intraday) |[16] |
Key Signaling Pathway: De Novo Pyrimidine Biosynthesis
The de novo synthesis pathway is responsible for producing pyrimidine nucleotides from smaller precursor molecules. This pathway is a critical target in various diseases, including cancer, as its activity is significantly upregulated in proliferating cells to meet the high demand for DNA and RNA precursors.[2] The metabolites in this pathway can be quantified using the methods described herein.
Caption: The De Novo Pyrimidine Biosynthesis Pathway.
Experimental Protocols
General Experimental Workflow
The quantification of pyrimidine derivatives from biological samples typically follows a standardized workflow, from sample collection and preparation to instrumental analysis and data interpretation.
Caption: General workflow for pyrimidine quantification in biological samples.
Protocol 1: Sample Preparation from Biological Matrices
Accurate quantification begins with meticulous sample preparation to remove interfering substances and ensure analyte stability.
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard (IS): Spike the sample with a known concentration of a stable isotope-labeled internal standard corresponding to the analyte(s) of interest. This corrects for sample loss and matrix effects.
-
Protein Precipitation: Add 3-4 volumes of ice-cold solvent (e.g., methanol, acetonitrile, or 0.5 M perchloric acid) to one volume of plasma.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples on ice or at -20°C for at least 20 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analytes, and transfer it to a clean tube or a 96-well plate for analysis.
-
Thawing & Centrifugation: Thaw urine samples and centrifuge at 400 x g for 5 minutes to pellet any particulates.
-
Normalization (Optional but Recommended): Determine the creatinine concentration of the urine sample to normalize metabolite levels. Dilute the sample with water to a standardized creatinine level (e.g., 0.25 mM).
-
Internal Standard (IS): Add the internal standard working solution.
-
Filtration: For LC-MS/MS analysis, filter the sample through a 0.22 µm or 0.45 µm filter plate or syringe filter to remove any remaining particulates. The filtrate is now ready for injection.
C. Cultured Cells [2]
-
Harvesting: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet or plate to quench enzymatic activity.
-
Lysis: Scrape the cells and collect the cell lysate.
-
Incubation & Centrifugation: Incubate on ice for 20 minutes, then centrifuge at high speed at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for analysis.
Protocol 2: Quantification by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of multiple pyrimidine derivatives in prepared biological extracts, based on ion-pairing reversed-phase UPLC-MS/MS.[10]
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[2]
-
-
Chromatographic Conditions: [10]
-
Column: A suitable reversed-phase column, such as a C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., 10 mM dibutylamine acetate (DBAA)).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 - 10 µL.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic compounds, followed by a re-equilibration step. A total run time of 15 minutes can separate a wide range of metabolites.[10]
-
-
Mass Spectrometry Conditions: [10]
-
Ionization Mode: ESI positive and/or negative mode, depending on the analytes.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: ~150°C.
-
Desolvation Temperature: ~450°C.
-
Gas Flows: Optimize cone and desolvation gas (N₂) flows according to the manufacturer's recommendations.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions, cone voltages, and collision energies must be optimized for each pyrimidine derivative and internal standard.
-
Protocol 3: Quantification by HPLC-UV
This protocol is suitable for quantifying pyrimidine derivatives at higher concentrations, such as in pharmaceutical formulations or for specific metabolites like 5-Fluorouracil in plasma.[7][20]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode-Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C8 or C18 silica gel column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of 50 mM acetate buffer (pH 4.0) with 3% methanol.[20]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Room temperature or controlled (e.g., 25°C).
-
Injection Volume: 20 µL.
-
Detection: Monitor the UV absorbance at the λmax of the target pyrimidine derivative (e.g., 275 nm for some derivatives).[8]
-
Protocol 4: Quantification by GC-MS
This method is effective for volatile pyrimidines or those that can be made volatile through derivatization.[5]
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
-
1. Derivatization (Silylation):
-
Evaporate the prepared sample extract to complete dryness under nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60-80°C) for 30-60 minutes to form trimethylsilyl (TMS) derivatives of the pyrimidines.
-
-
2. GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: ~250°C.
-
Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of ~300°C and hold.
-
-
3. MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Source Temperature: ~230°C.
-
Data Acquisition: Scan mode to identify unknown peaks or Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity in quantifying known analytes.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deepdyve.com [deepdyve.com]
- 15. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. latamjpharm.org [latamjpharm.org]
- 17. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 18. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction Kinetics of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics for the synthesis of 4-(ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a substituted pyrimidine with potential applications in drug discovery. The protocols detailed below outline a systematic approach to studying the kinetics of its synthesis, which is crucial for process optimization, scale-up, and understanding the reaction mechanism. Furthermore, the potential biological relevance of this class of compounds as STAT6 inhibitors is discussed, providing context for its application in drug development.
Introduction to Pyrimidine Derivatives and Their Significance
Pyrimidine derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] They are core structures in a variety of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific compound, this compound, belongs to a subset of pyrimidines that have been investigated for their potential to modulate key signaling pathways in cells.
Substituted pyrimidines have been identified as inhibitors of the Signal Transducer and Activator of Transcription 6 (STAT6) protein. STAT6 is a key transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), which are critical cytokines in the T-helper cell 2 (Th2) mediated immune response.[3] Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory diseases, as well as some cancers. Therefore, small molecule inhibitors of STAT6, such as potentially this compound and its analogs, are attractive targets for therapeutic development. A notable example of a pyrimidine-based STAT6 inhibitor is AS1517499, which has demonstrated potent inhibition of STAT6 phosphorylation.[4][5][6]
A thorough understanding of the reaction kinetics for the synthesis of such compounds is essential for efficient and reproducible production, which is a critical step in the drug development pipeline.
Hypothetical Reaction Kinetics Data
The proposed synthesis is a one-pot, three-component reaction, and the kinetics are assumed to follow a pseudo-first-order model with respect to the limiting reactant under conditions where the other reactants are in excess.
Table 1: Hypothetical Rate Constant and Half-Life at Various Temperatures
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-Life (t½) (s) |
| 50 | 0.00025 | 2772 |
| 60 | 0.00052 | 1333 |
| 70 | 0.00105 | 660 |
| 80 | 0.00208 | 333 |
Table 2: Hypothetical Initial Rates at Varying Reactant Concentrations at 60°C
| [Reactant A]₀ (M) | [Reactant B]₀ (M) | [Reactant C]₀ (M) | Initial Rate (M/s) |
| 0.1 | 0.2 | 0.2 | 5.2 x 10⁻⁵ |
| 0.2 | 0.2 | 0.2 | 1.04 x 10⁻⁴ |
| 0.1 | 0.4 | 0.2 | 5.2 x 10⁻⁵ |
| 0.1 | 0.2 | 0.4 | 5.2 x 10⁻⁵ |
Table 3: Hypothetical Arrhenius Parameters
| Parameter | Value |
| Activation Energy (Ea) | 75 kJ/mol |
| Pre-exponential Factor (A) | 1.5 x 10⁸ s⁻¹ |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound and the subsequent kinetic analysis of the reaction.
Protocol for the Synthesis of this compound
This protocol is a hypothetical procedure based on general methods for the synthesis of substituted pyrimidines.
Materials:
-
3-(Ethylamino)-2-formylacrylonitrile (Reactant A)
-
S-Methylisothiourea sulfate (Reactant B)
-
Sodium ethoxide (Base)
-
Ethanol (Solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(ethylamino)-2-formylacrylonitrile (1.0 eq) and S-methylisothiourea sulfate (1.1 eq) in ethanol.
-
Slowly add a solution of sodium ethoxide (2.2 eq) in ethanol to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Protocol for Kinetic Analysis of the Synthesis Reaction
This protocol describes a method for determining the reaction kinetics using HPLC for reaction monitoring.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Thermostatted reaction vessel
-
Syringes and 0.22 µm filters
-
Autosampler
Procedure:
-
Preparation of Standard Solutions: Prepare standard solutions of the starting material (3-(ethylamino)-2-formylacrylonitrile) and the purified product (this compound) of known concentrations in the mobile phase to determine their retention times and to construct a calibration curve.
-
Reaction Setup: In a thermostatted reaction vessel, combine the solvent (ethanol) and reactants (S-methylisothiourea sulfate and sodium ethoxide). Allow the mixture to reach the desired temperature (e.g., 50, 60, 70, 80 °C).
-
Initiation of Reaction: Initiate the reaction by adding the limiting reactant (3-(ethylamino)-2-formylacrylonitrile). Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of cold mobile phase containing a small amount of acid to neutralize the base.
-
Sample Preparation for HPLC: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and set the UV detector to a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
Data Collection: Record the peak areas of the reactant and product at each time point.
-
Data Analysis:
-
Use the calibration curve to convert peak areas to concentrations.
-
Plot the concentration of the reactant versus time to determine the reaction order.
-
For a pseudo-first-order reaction, a plot of ln[Reactant] versus time will be linear, and the slope will be equal to -k (the rate constant).
-
Repeat the experiment at different temperatures to determine the rate constants at those temperatures.
-
Use the Arrhenius equation (ln(k) = -Ea/R(1/T) + ln(A)) to determine the activation energy (Ea) and the pre-exponential factor (A) by plotting ln(k) versus 1/T.
-
Visualizations
Proposed Synthetic Pathway
References
Application Notes and Protocols: Leveraging "4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde" in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
"4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde" is a versatile heterocyclic building block with significant potential in the discovery and development of novel pharmaceuticals. Its unique arrangement of functional groups—an ethylamino group at the 4-position, a methylthio group at the 2-position, and a reactive carbaldehyde at the 5-position—offers medicinal chemists a scaffold ripe for elaboration into a diverse array of therapeutic agents. This document provides detailed application notes and protocols for utilizing this valuable intermediate, with a particular focus on its application in the synthesis of kinase inhibitors for oncology.
Overview of Chemical Properties and Reactivity
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs. The substituents on "this compound" each play a crucial role in its synthetic utility:
-
Pyrimidine Core: Provides a rigid framework that can mimic the purine bases of ATP, making it an ideal starting point for kinase inhibitors that target the ATP-binding site.
-
5-Carbaldehyde Group: This electrophilic center is the primary site for synthetic diversification. It readily undergoes a variety of classical aldehyde reactions, including reductive amination, Wittig reactions, and condensations with active methylene compounds, allowing for the introduction of a wide range of side chains and heterocyclic systems.
-
4-Ethylamino Group: This secondary amine can act as a key hydrogen bond donor or acceptor, crucial for binding to the hinge region of many protein kinases. The ethyl group provides a degree of lipophilicity that can be optimized for improved cell permeability and pharmacokinetic properties.
-
2-Methylthio Group: This group can be retained in the final molecule or can be displaced by various nucleophiles (e.g., amines) in a subsequent synthetic step, offering another point for diversification. It can also influence the electronic properties of the pyrimidine ring.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The structural features of "this compound" make it an excellent precursor for the synthesis of potent and selective kinase inhibitors.
General Synthetic Strategy: Reductive Amination
A common and highly effective method for elaborating the 5-carbaldehyde is through reductive amination. This two-step, one-pot reaction allows for the introduction of a diverse range of amine-containing fragments, which can be tailored to target specific pockets in the kinase active site.
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination of the title compound.
Detailed Protocol: Synthesis of a Generic N-((4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methyl)aniline Derivative
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes mixture
Procedure:
-
To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the substituted aniline (1.1 mmol) and a catalytic amount of acetic acid.
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature for an additional 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Quantitative Data (Representative):
| Reactant (Aniline) | Product | Yield (%) |
| 4-Fluoroaniline | N-((4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methyl)-4-fluoroaniline | 75-85 |
| 3-Methoxyaniline | N-((4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methyl)-3-methoxyaniline | 70-80 |
| Piperidine | 4-(Ethylamino)-2-(methylthio)-5-(piperidin-1-ylmethyl)pyrimidine | 80-90 |
Note: Yields are representative and may vary depending on the specific aniline and reaction conditions.
Application in the Synthesis of Fused Heterocyclic Systems
The 5-carbaldehyde can also serve as a key synthon for the construction of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, which are also important scaffolds for kinase inhibitors.
Gewald Reaction for Thieno[2,3-d]pyrimidine Synthesis
The Gewald reaction is a multi-component reaction that can be adapted to construct a thiophene ring fused to the pyrimidine core. While a direct Gewald reaction on the pre-formed pyrimidine is not typical, a related strategy involves building the thiophene ring first and then forming the pyrimidine. However, for the purpose of illustrating the utility of the aldehyde, we will consider a condensation reaction that leads to a thiophene precursor.
Experimental Workflow: Synthesis of a Thiophene Precursor
Caption: A potential workflow for the synthesis of a thieno[2,3-d]pyrimidine system.
Detailed Protocol: Synthesis of an Ethyl 2-amino-4-(ethylamino)-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate Derivative
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (as a catalyst and base)
-
Ethanol
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes mixture
Procedure:
-
A mixture of this compound (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and morpholine (2.0 mmol) in ethanol (15 mL) is prepared.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the desired thieno[2,3-d]pyrimidine derivative.
Quantitative Data (Representative):
| Starting Aldehyde | Product | Yield (%) |
| This compound | Ethyl 2-amino-4-(ethylamino)-5-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | 60-70 |
Note: This is a representative protocol, and optimization may be required.
Potential Therapeutic Targets and Signaling Pathways
Derivatives of "this compound" are likely to be investigated as inhibitors of various protein kinases implicated in cancer. The specific kinase target will depend on the nature of the substituent introduced at the 5-position.
Logical Relationship: From Building Block to Kinase Inhibition
Caption: The logical progression from the starting building block to a potential therapeutic agent.
For instance, if the diversification strategy leads to a compound that inhibits a kinase in the MAPK/ERK pathway, the following signaling cascade would be affected:
Signaling Pathway: Simplified MAPK/ERK Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical pyrimidine-based Raf inhibitor.
Conclusion
"this compound" represents a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its utility in constructing libraries of potential kinase inhibitors is particularly noteworthy. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their drug discovery programs. Further diversification and biological screening of its derivatives are likely to yield promising new therapeutic candidates.
Application Notes and Protocols: Nucleophilic Substitution Reactions of Methylthiopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the quest for novel drugs with enhanced potency, selectivity, and pharmacokinetic profiles. Among the various substituents employed, the methylthio group (-SMe) at the 2- or 4-position of the pyrimidine ring has emerged as a particularly versatile and reactive handle. Its susceptibility to nucleophilic aromatic substitution (SNAr) allows for the introduction of a diverse array of functionalities, making it a cornerstone in the synthesis of bioactive molecules, particularly kinase inhibitors.[1]
This document provides detailed application notes and protocols for the nucleophilic substitution reactions of methylthiopyrimidines, focusing on methodologies for reactions with common nucleophiles and the application of the resulting compounds in drug discovery.
Reactivity of the Methylthio Group
The methylthio group is a moderately good leaving group in SNAr reactions on the electron-deficient pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the carbon atoms at the 2, 4, and 6-positions susceptible to nucleophilic attack.[2] When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto one of the electronegative nitrogen atoms, stabilizing the intermediate.[3]
The reactivity of the methylthio group can be significantly enhanced by oxidation to the corresponding methylsulfinyl (-SOMe) or, more effectively, the methylsulfonyl (-SO2Me) group.[1][4] The strong electron-withdrawing nature of the sulfonyl group dramatically activates the C2 and C4 positions for nucleophilic displacement, often allowing reactions to proceed under milder conditions with higher yields.[1][5]
Experimental Protocols
Protocol 1: Oxidation of 2-Methylthiopyrimidine to 2-Methylsulfonylpyrimidine
This protocol describes the oxidation of a methylthio group to a methylsulfonyl group using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.
Materials:
-
2-Methylthiopyrimidine derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-methylthiopyrimidine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 eq) in DCM.
-
Slowly add the m-CPBA solution to the stirred solution of the 2-methylthiopyrimidine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium sulfite to quench any excess m-CPBA.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methylsulfonylpyrimidine.
Protocol 2: Nucleophilic Substitution with Amines
This protocol details the synthesis of 2-aminopyrimidine derivatives from a 2-methylthiopyrimidine precursor. The reaction can be performed directly, or for less reactive amines, via the more reactive 2-methylsulfonylpyrimidine intermediate.
Materials:
-
2-Methylthiopyrimidine or 2-methylsulfonylpyrimidine derivative
-
Amine (primary or secondary)
-
Dimethylformamide (DMF) or a polar aprotic solvent like DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)[2]
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 2-methylthiopyrimidine or 2-methylsulfonylpyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq).[3]
-
Add a suitable solvent such as DMF. For reactions involving amine hydrochlorides, a non-nucleophilic base like TEA or DIPEA (1.5-2.0 eq) should be added.[2]
-
Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.[3]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-aminopyrimidine derivative.[3]
Protocol 3: Nucleophilic Substitution with Alkoxides
This protocol describes the synthesis of 2-alkoxypyrimidines from a 2-methylthiopyrimidine derivative.
Materials:
-
2-Methylthiopyrimidine derivative
-
Alcohol (corresponding to the desired alkoxy group)
-
Sodium hydride (NaH) or sodium metal
-
Anhydrous solvent (e.g., THF or the corresponding alcohol)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the alkoxide by adding sodium hydride (1.1 eq) or sodium metal to the anhydrous alcohol (which can also serve as the solvent).[6]
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add the 2-methylthiopyrimidine derivative (1.0 eq) to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 to 24 hours.
-
Upon completion, cool the reaction to room temperature and carefully quench any excess sodium hydride with water.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Nucleophilic Substitution with Thiols
This protocol outlines the synthesis of 2-(alkyl/arylthio)pyrimidines from a 2-methylthiopyrimidine derivative.
Materials:
-
2-Methylthiopyrimidine derivative
-
Thiol
-
Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., DMF or THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the thiolate by dissolving the thiol (1.1 eq) in the chosen solvent and adding a base such as sodium hydride (1.1 eq).[3]
-
Stir the mixture at room temperature until gas evolution ceases.
-
Add the 2-methylthiopyrimidine derivative (1.0 eq) to the thiolate solution.[3]
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.[3]
-
Monitor the reaction by TLC or LC-MS. Reaction times typically range from 1 to 12 hours.[3]
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the yields of nucleophilic substitution reactions on methylthiopyrimidines with various nucleophiles.
Table 1: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines with Amines
| 2-Methylthiopyrimidine Derivative | Amine Nucleophile | Product | Typical Yield (%) |
| 2-Methylthiopyrimidine | General Amines (R-NH₂) | 2-Amino-pyrimidines | 60-95[1] |
| 5-Methoxy-2-methylthiopyrimidine | Aniline | 2-Anilino-5-methoxypyrimidine | 75 |
| 5-Methoxy-2-methylthiopyrimidine | p-Toluidine | 2-(p-Toluidino)-5-methoxypyrimidine | 82 |
| 5-Methoxy-2-methylthiopyrimidine | 4-Fluoroaniline | 2-(4-Fluoroanilino)-5-methoxypyrimidine | 78 |
Table 2: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines with Alkoxides
| 2-Methylthiopyrimidine Derivative | Alkoxide Nucleophile | Product | Typical Yield (%) |
| 2-Methylthiopyrimidine | General Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90[1] |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | Not specified[7] |
Table 3: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines with Thiolates
| 2-Methylthiopyrimidine Derivative | Thiolate Nucleophile | Product | Typical Yield (%) |
| 2-Methylthiopyrimidine | General Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95[1] |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | Not specified[7] |
Applications in Drug Discovery: Kinase Inhibitors
A significant application of the nucleophilic substitution of methylthiopyrimidines is in the synthesis of kinase inhibitors.[3] Many kinase inhibitors feature a 2-aminopyrimidine scaffold, which can mimic the hydrogen bonding pattern of the adenine base of ATP, enabling competitive binding to the ATP-binding site of kinases.[3]
Signaling Pathway Inhibition: Gefitinib and the EGFR Pathway
Gefitinib is an example of a kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[5] This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4]
Experimental Workflow for Kinase Inhibitor Synthesis
The general workflow for synthesizing kinase inhibitors often involves the initial preparation of a functionalized pyrimidine core, followed by diversification through nucleophilic substitution and other reactions.
Conclusion
Nucleophilic substitution reactions of methylthiopyrimidines are a powerful and versatile tool in synthetic and medicinal chemistry. The ability to readily displace the methylthio group, especially after oxidation to the highly reactive methylsulfonyl group, provides a straightforward and efficient route for the synthesis of a wide array of substituted pyrimidines. This methodology is particularly valuable in the development of kinase inhibitors, where the 2-aminopyrimidine scaffold plays a crucial role in achieving potent and selective biological activity. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the design and synthesis of novel pyrimidine-based therapeutic agents.
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting UPR signaling pathway by dasatinib as a promising therapeutic approach in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde in Agrochemical Innovation
Application Note
Introduction
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a key heterocyclic building block in the synthesis of a diverse range of modern agrochemicals. Its unique structural features, including the reactive carbaldehyde group and the substituted pyrimidine core, allow for versatile chemical modifications, leading to the development of potent fungicides, herbicides, and insecticides. Pyrimidine derivatives are of significant interest in agrochemical research due to their broad-spectrum biological activities and novel modes of action, which are crucial in managing resistance to existing pesticides.[1][2]
Applications in Agrochemical Synthesis
This pyrimidine carbaldehyde serves as a critical intermediate for the synthesis of various agrochemical classes:
-
Fungicides: The pyrimidine scaffold is a core component of several systemic and broad-spectrum fungicides.[3] By modifying the carbaldehyde group, researchers can introduce pharmacophores that target essential fungal cellular processes. For instance, derivatization can lead to compounds that disrupt the fungal endoplasmic reticulum (ER) homeostasis, a novel mode of action for anti-mold agents.[4]
-
Herbicides: Pyrimidine-based herbicides have been developed with novel modes of action, such as the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine biosynthesis in plants.[5][6][7] The carbaldehyde functionality of this compound provides a convenient handle to synthesize molecules that can fit into the active site of such enzymes.
-
Insecticides: The pyrimidine core is also found in a number of insecticides.[8] Structure-activity relationship (SAR) studies have shown that substitutions at the 4-position of the pyrimidine ring, such as an ethylamino group, can significantly enhance insecticidal activity.[1] The carbaldehyde group can be transformed into various functionalities to optimize the insecticidal potency and spectrum.
Key Synthetic Transformations
The aldehyde group of this compound is amenable to a wide range of chemical transformations, making it a versatile precursor. Common reactions include:
-
Wittig Reaction: To introduce carbon-carbon double bonds.
-
Reductive Amination: To synthesize various amine derivatives.
-
Oxidation: To form the corresponding carboxylic acid.
-
Condensation Reactions: With a variety of nucleophiles to form imines, oximes, and hydrazones.
These transformations allow for the systematic modification of the molecule to explore structure-activity relationships and develop new agrochemical candidates with improved efficacy, selectivity, and environmental profiles.
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine-Based Fungicide Precursor via Wittig Reaction
This protocol describes a representative Wittig reaction to introduce an acrylate moiety, a common fragment in bioactive molecules, onto the pyrimidine scaffold.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
Toluene, anhydrous
-
Nitrogen gas
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified ethyl 3-(4-(ethylamino)-2-(methylthio)pyrimidin-5-yl)acrylate.
Protocol 2: Synthesis of a Pyrimidine-Based Herbicide Precursor via Reductive Amination
This protocol outlines a typical reductive amination to introduce a substituted amine, a key feature in many herbicides.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired N-((4-(ethylamino)-2-(methylthio)pyrimidin-5-yl)methyl)aniline derivative.
Data Presentation
Table 1: Representative Yields for Synthetic Transformations of this compound
| Reaction Type | Reagents | Product | Yield (%) |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane, Toluene, reflux | Ethyl 3-(4-(ethylamino)-2-(methylthio)pyrimidin-5-yl)acrylate | 75-85 |
| Reductive Amination | 4-Fluoroaniline, NaBH(OAc)₃, DCM | N-((4-(ethylamino)-2-(methylthio)pyrimidin-5-yl)methyl)-4-fluoroaniline | 60-70 |
| Oxidation | NaClO₂, NaH₂PO₄, t-BuOH/H₂O | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid | 80-90 |
| Condensation | Hydroxylamine hydrochloride, Pyridine | This compound oxime | 90-95 |
Table 2: Biological Activity of Representative Agrochemicals Derived from Pyrimidine Intermediates
| Compound ID | Agrochemical Class | Target Organism | Biological Activity (EC₅₀/LC₅₀) |
| F-01 | Fungicide | Botrytis cinerea | 0.5 µg/mL |
| H-01 | Herbicide | Amaranthus retroflexus | 10 µM |
| I-01 | Insecticide | Myzus persicae | 1.5 mg/L |
Visualizations
Caption: Herbicidal mode of action via inhibition of pyrimidine biosynthesis.
Caption: General workflow for agrochemical synthesis and evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of "4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde" synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-(Ethylamino)-2-(methylthio)pyrimidine, via a nucleophilic aromatic substitution. The second step is the formylation of this precursor at the C5 position using the Vilsmeier-Haack reaction.
Technical Support Center: Purification of Pyrimidine-5-Carbaldehyde Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with pyrimidine-5-carbaldehyde and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of pyrimidine-5-carbaldehyde compounds in a practical question-and-answer format.
Issue 1: Low or No Yield of Crystalline Product After Recrystallization
-
Q: My compound has oiled out and will not crystallize. What should I do?
-
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
High concentration of impurities: The presence of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. Consider pre-purification by column chromatography to remove major impurities before attempting recrystallization.
-
Inappropriate solvent system: The solvent may be too good at dissolving the compound, even at low temperatures. Try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm the mixture until it is clear again and allow it to cool slowly.
-
Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[1] Alternatively, adding a "seed crystal" from a previous successful crystallization can initiate the process.[1]
-
-
-
Q: I have very low recovery after recrystallization. How can I improve my yield?
-
A: Low recovery can result from several factors:
-
Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent to ensure the solution is saturated. This will maximize the amount of product that crystallizes upon cooling.[1]
-
Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a significant amount of material. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.
-
Compound solubility in cold solvent: Your compound may still have significant solubility in the chosen solvent even at low temperatures. To mitigate this, ensure the solution is thoroughly cooled in an ice bath before filtration. You can also try a different solvent system where the compound has lower solubility at cold temperatures.
-
-
Issue 2: Poor Separation or Low Yield During Column Chromatography
-
Q: My compounds are not separating well on the silica gel column. What can I do?
-
A: Poor separation is often related to the choice of eluent or column packing.
-
Optimize the solvent system: Use Thin Layer Chromatography (TLC) to find an appropriate solvent system before running the column. The ideal eluent should give your target compound a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities.[2]
-
Use a solvent gradient: If a single solvent system (isocratic elution) does not effectively separate all components, consider using a solvent gradient. Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially.
-
Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to uneven solvent flow and poor separation.
-
Sample loading: Load the sample in a concentrated band using a minimal amount of solvent. Overloading the column or using too much solvent to load the sample can lead to broad bands and poor resolution. "Dry loading," where the compound is adsorbed onto a small amount of silica gel before being added to the column, can be beneficial for less soluble compounds.[2]
-
-
-
Q: My yield is very low after column chromatography. Where could my compound have gone?
-
A: Low yield after chromatography can be due to:
-
Irreversible adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. If you suspect this is happening, you can try adding a small amount of a polar modifier, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent.
-
Compound instability: Aldehydes can be sensitive and may degrade on the silica gel, which is slightly acidic. To mitigate this, you can use deactivated silica gel or add a small percentage of a base like triethylamine to the eluent to neutralize the silica surface.
-
Incomplete elution: It's possible that not all of your compound has eluted from the column. After collecting the fractions containing your product, try flushing the column with a much more polar solvent to see if any remaining material comes off.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I might encounter when synthesizing pyrimidine-5-carbaldehyde, for example, via a Vilsmeier-Haack reaction?
-
A1: Common impurities can include unreacted starting materials, over-formylated or chlorinated byproducts, and products from side reactions. For instance, in a Vilsmeier-Haack reaction, solvent-related byproducts can occur where the solvent (e.g., DMF) is incorporated into side products.[3] Under harsh conditions, ring-opening or rearrangement of the pyrimidine structure can also occur.[4]
-
-
Q2: My purified pyrimidine-5-carbaldehyde is a yellow oil, but I have seen it reported as a solid. How can I solidify it?
-
A2: The physical state can be dependent on purity. Even small amounts of impurities can prevent crystallization. Try further purification using flash column chromatography. If the product is pure and still an oil, you can try dissolving it in a minimal amount of a nonpolar solvent like hexane and storing it at a low temperature (-20°C) for an extended period to encourage crystallization.
-
-
Q3: How should I store purified pyrimidine-5-carbaldehyde to prevent degradation?
-
A3: Aldehydes are prone to oxidation and polymerization. Pyrimidine-5-carbaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, typically -20°C, to minimize degradation.[5]
-
-
Q4: Can I use HPLC for the purification of pyrimidine-5-carbaldehyde?
-
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying pyrimidine compounds.[2] Reversed-phase HPLC with a C18 column is commonly used. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an additive like formic acid to improve peak shape.[6] The process involves scaling up an analytical method to a preparative column and collecting the fractions corresponding to the product peak.[2]
-
Data on Purification of Pyrimidine-5-Carbaldehyde
The following table summarizes purification data for pyrimidine-5-carbaldehyde from a documented synthetic procedure. Note that comprehensive comparative data across multiple methods is not always available in the literature.
| Purification Method | Eluent/Solvent System | Reported Yield | Final Purity | Reference |
| Flash Column Chromatography | 5% Methanol in Chloroform | 51% | >98% (GC) | [7][8] |
Experimental Protocols
Protocol 1: Purification of Pyrimidine-5-Carbaldehyde by Flash Column Chromatography
This protocol is adapted from a literature procedure for the synthesis and purification of pyrimidine-5-carbaldehyde.[7]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent (5% methanol in chloroform).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude pyrimidine-5-carbaldehyde in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Rinse the sample flask with a small amount of eluent and add this to the column to ensure all the product is transferred.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column (e.g., using a pipette bulb or compressed air) to begin eluting the sample.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate.
-
-
Isolation of the Product:
-
Analyze the TLC plate to identify the fractions containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrimidine-5-carbaldehyde.
-
Protocol 2: General Procedure for Recrystallization of Pyrimidine Compounds
This is a general protocol that can be adapted for pyrimidine-5-carbaldehyde. The key is to first determine a suitable solvent system through small-scale solubility tests.
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and at their boiling points.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude pyrimidine-5-carbaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and swirl to dissolve the compound completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: Troubleshooting workflow for product oiling out during crystallization.
Caption: Standard workflow for purification by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine-5-carboxaldehyde | 10070-92-5 [chemicalbook.com]
- 8. 10070-92-5 Pyrimidine-5-carbaldehyde AKSci G603 [aksci.com]
"4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde" stability and degradation issues
Technical Support Center: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Keep containers tightly sealed and protect from direct sunlight. For long-term storage, refrigeration under an inert atmosphere is advisable.
Q2: Is this compound sensitive to air or moisture?
A2: While specific data for this compound is limited, pyrimidine derivatives, especially those with reactive functional groups like an aldehyde, can be sensitive to air and moisture. Oxidation of the aldehyde group to a carboxylic acid is a potential degradation pathway. It is best practice to handle the compound in a controlled environment, such as under a nitrogen or argon atmosphere, to minimize exposure.
Q3: What are the known incompatibilities for this compound?
A3: this compound should be considered incompatible with strong oxidizing agents.[1] Contact with strong acids or bases may also lead to degradation of the pyrimidine ring or hydrolysis of the functional groups.
Q4: What are the expected hazardous decomposition products upon combustion?
A4: In the event of a fire, thermal decomposition of this compound can produce hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | - Review storage and handling procedures. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Use a freshly prepared sample for analysis. |
| Low assay value or loss of potency over time | Instability under experimental or storage conditions. | - Verify storage conditions (temperature, light exposure, humidity). - Assess the stability of the compound in the solvent used for your experiments. Some solvents may promote degradation. - Consider performing a time-course stability study. |
| Color change of the solid compound (e.g., yellowing) | Oxidation or degradation. | - This may indicate oxidation of the aldehyde or other degradation pathways. - It is recommended to re-analyze the purity of the material before use. - Store future batches under an inert atmosphere and protected from light. |
| Inconsistent experimental results | Variable purity of the starting material due to degradation. | - Establish a consistent protocol for handling and storage. - Qualify new batches of the compound by analytical methods (e.g., HPLC, NMR) to confirm purity before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To investigate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for pyrimidine derivatives.[3][4]
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Visualizations
Hypothetical Degradation Pathway
Caption: A hypothetical degradation pathway for this compound.
Forced Degradation Workflow
Caption: A general workflow for conducting a forced degradation study.
References
Technical Support Center: Troubleshooting Side Products in 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in identifying and mitigating the formation of side products during the synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. The primary focus is on reactions involving Vilsmeier-Haack formylation, a common method for introducing the aldehyde group onto the pyrimidine ring.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound resulted in a complex mixture of products. What are the likely side products?
A1: The Vilsmeier-Haack reaction, while effective for formylation, can lead to several side products, particularly with a substrate bearing both an amino and a methylthio group. Potential side products can arise from reactions at these functional groups or incomplete reactions.
Commonly Encountered Side Products:
-
N-Formylated Amidine: The Vilsmeier reagent can react with the ethylamino group to form a dimethylformamidine derivative. This is a common side reaction with amino-substituted heterocycles.
-
Over-formylation/Di-formylation: Although less common at the pyrimidine ring, under harsh conditions, a second formyl group could potentially be introduced, or reaction at the ethyl group of the ethylamino substituent might occur.
-
Hydrolysis of Methylthio Group: The acidic conditions of the Vilsmeier-Haack reaction and subsequent aqueous work-up can sometimes lead to the hydrolysis of the methylthio group to a hydroxyl or thiol group, which may exist in its tautomeric thione form.
-
Unreacted Starting Material: Incomplete reaction is a common issue, leading to the presence of the starting material, 4-(Ethylamino)-2-(methylthio)pyrimidine, in the final product mixture.
-
Chlorinated Byproducts: The use of phosphorus oxychloride (POCl₃) can sometimes lead to the undesired chlorination of the pyrimidine ring, although this is less likely on an already electron-rich ring.
Troubleshooting Steps:
-
Reaction Temperature: Carefully control the reaction temperature. Vilsmeier-Haack reactions are often carried out at low temperatures (0-10 °C) to minimize side reactions.
-
Stoichiometry of Reagents: Use the correct stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the reagent can increase the likelihood of side product formation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to decomposition or further side reactions.
-
Work-up Procedure: Ensure a careful and controlled aqueous work-up to hydrolyze the intermediate iminium salt to the desired aldehyde without promoting hydrolysis of other functional groups. Neutralization should be done cautiously.
Q2: I observe a significant amount of a polar byproduct that is difficult to separate from my desired aldehyde. What could it be and how can I minimize its formation?
A2: A highly polar byproduct is often the N-formylated amidine. Its formation is driven by the nucleophilic character of the secondary amine.
Minimization Strategies:
-
Protecting Groups: While adding complexity, temporarily protecting the ethylamino group before the Vilsmeier-Haack reaction can prevent the formation of the amidine. However, this requires additional synthesis and deprotection steps.
-
Alternative Formylating Agents: Consider exploring milder formylating agents if the Vilsmeier-Haack reaction consistently yields a high percentage of the amidine byproduct.
Q3: My product yield is consistently low. What are the potential reasons?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The starting pyrimidine may not be sufficiently activated for the Vilsmeier-Haack reaction. Ensure anhydrous conditions as moisture will quench the Vilsmeier reagent.
-
Product Decomposition: The desired aldehyde product might be unstable under the reaction or work-up conditions.
-
Side Product Formation: As discussed, the formation of various side products will inherently lower the yield of the desired product.
-
Purification Losses: The purification process, especially if multiple chromatographic steps are required, can lead to significant loss of product.
Troubleshooting Low Yields:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. All glassware should be oven-dried, and anhydrous solvents should be used.
-
Reagent Quality: Use freshly opened or properly stored phosphorus oxychloride and dimethylformamide (DMF).
-
Optimization of Reaction Parameters: Systematically vary the reaction temperature, time, and stoichiometry of reagents to find the optimal conditions for your specific setup.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 4-(Ethylamino)-2-(methylthio)pyrimidine
This protocol is a general guideline and may require optimization.
Materials:
-
4-(Ethylamino)-2-(methylthio)pyrimidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 4-(Ethylamino)-2-(methylthio)pyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Presentation
Table 1: Troubleshooting Guide for Side Product Formation
| Observed Issue | Potential Cause | Suggested Solution |
| Presence of a highly polar spot on TLC | Formation of N-formylated amidine | Lower reaction temperature; reduce the amount of Vilsmeier reagent. |
| Multiple spots close to the product spot | Incomplete reaction and/or other minor byproducts | Increase reaction time slightly while monitoring; optimize chromatography conditions for better separation. |
| Product spot streaks on TLC | Product instability or presence of very polar impurities | Use a more polar solvent system for chromatography; ensure rapid work-up and purification. |
| Low overall yield | Incomplete reaction, side reactions, or purification loss | Ensure anhydrous conditions; optimize reaction parameters; refine purification technique. |
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting and optimizing the synthesis of this compound.
Potential Reaction Pathways
Caption: Potential reaction pathways leading to the desired product and common side products in the Vilsmeier-Haack formylation.
Technical Support Center: Optimization of Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrimidine synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyrimidines, with a focus on common synthetic routes such as the Biginelli and Pinner reactions.
Biginelli Reaction Troubleshooting
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While highly useful, it can present challenges related to yield and purity.[1]
Question 1: My Biginelli reaction has a low yield, with a significant amount of unreacted starting materials observed by TLC/HPLC. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in the Biginelli reaction can stem from several factors, including catalyst issues, suboptimal reaction conditions, or impure reactants.[2]
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify that the concentration is appropriate.[1] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[2]
-
Reaction Temperature: The reaction may not be reaching the necessary activation energy. A moderate increase in temperature or allowing for a longer reaction time may be necessary for the reaction to proceed to completion.[1][2] However, excessively high temperatures can lead to product decomposition.[3]
-
Solvent Choice: The solubility of reactants and intermediates is crucial. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to enhance yields for certain substrates.[1][4]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure that all starting materials are of high purity.[1]
Question 2: My Biginelli reaction produced a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is this side product and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.
-
Reaction Temperature: The formation of the Hantzsch byproduct is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this impurity.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote one pathway over the other.[2]
-
Order of Addition: Adding the urea as the last component may, in some cases, help to minimize its decomposition into ammonia.[2]
Question 3: I am having difficulty purifying my crude product and suspect the presence of N-acylurea or Knoevenagel adducts. How can I minimize these byproducts?
Answer:
N-acylureas and Knoevenagel condensation products are common side products that can complicate purification.
-
Knoevenagel Condensation: This side reaction between the aldehyde and the β-ketoester can consume starting materials.[5] Optimizing the catalyst can help to steer the reaction towards the desired Biginelli product.
-
N-acylurea Formation: This byproduct arises from the reaction of the β-ketoester with urea.
-
Purification: Recrystallization is often an effective method for removing these types of impurities from the desired DHPM product. Careful selection of the recrystallization solvent is key.[2]
Pinner Reaction Troubleshooting
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. Challenges in this reaction often relate to anhydrous conditions and the cyclization step.[1]
Question 1: My Pinner synthesis is resulting in a low yield with a complex mixture of byproducts. What are the common side reactions?
Answer:
Side reactions in the Pinner synthesis can include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also a critical factor.[1]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of intermediates and starting materials.[1][5]
Question 2: The final cyclization step of my Pinner reaction is not going to completion. How can I drive the reaction forward?
Answer:
Incomplete cyclization can be caused by several factors, including insufficient activation of the carbonyl group or steric hindrance.[1]
-
Catalyst: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Reaction Time: Some cyclizations are inherently slow and may require extended reaction times.[1]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of the Biginelli reaction.
Table 1: Effect of Catalyst on the Biginelli Reaction
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | None | 45 | 39 |
| 2 | DCPD (1) | 45 | 52 |
| 3 | DCPD (3) | 40 | 68 |
| 4 | DCPD (5) | 40 | 81 |
| 5 | DCPD (7) | 35 | 94 |
| 6 | DCPD (9) | 35 | 94 |
Reaction Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), ethanol, reflux.[4] DCPD = Dicalcium phosphate dihydrate
Table 2: Effect of Solvent on the Biginelli Reaction
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Ethanol | 35 | 94 |
| 2 | Methanol | 40 | 85 |
| 3 | Butanol | 40 | 78 |
| 4 | Isopropanol | 40 | 72 |
| 5 | Acetonitrile | 35 | 65 |
| 6 | Ethyl Acetate | 35 | 58 |
| 7 | THF | 40 | 75 |
| 8 | Solvent-free | 40 | 82 |
Reaction Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), 7 mol% DCPD, reflux.[4]
Table 3: Optimization of Catalyst Loading and Temperature
| Entry | Catalyst ( g/mmol ) | Reactant Ratio (A:K:U) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.05 | 1:1:1.2 | 92 | 1 | 98 |
| 2 | 0.025 | 1:1:1.2 | 92 | 1 | 92 |
| 3 | 0.05 | 1:1:1.5 | 92 | 1 | 96 |
| 4 | 0.05 | 1:1:1.2 | 80 | 3 | 85 |
| 5 | 0.05 | 1:1:1.2 | 100 | 0.5 | 98 |
Reaction Conditions: Benzaldehyde, methyl acetoacetate, urea, solvent-free, catalyst WSi/A15.[6] A=Aldehyde, K=β-ketoester, U=Urea.
Experimental Protocols
General Experimental Protocol for the Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
-
To a mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the desired catalyst (e.g., dicalcium phosphate dihydrate, 7 mol%).[4]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
If a solid precipitates, collect the product by vacuum filtration and wash with cold ethanol.[1]
-
If no precipitate forms, remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure DHPM.[1]
General Experimental Protocol for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
-
In a round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (1 eq) in an anhydrous solvent (e.g., ethanol).[5]
-
To the stirred solution, add a base such as sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[5]
-
Add the β-diketone (1 eq) dropwise to the reaction mixture.[5]
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: A general troubleshooting workflow for optimizing pyrimidine synthesis.
Caption: Competing reaction pathways in the Biginelli synthesis.
Caption: A systematic workflow for the optimization of pyrimidine synthesis.
References
Technical Support Center: Crystallization of Substituted Pyrimidines
This guide provides troubleshooting for common issues encountered during the crystallization of substituted pyrimidine compounds, addressing the needs of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Crystals Are Forming
Q1: I've cooled my solution, but no crystals have appeared. What's wrong?
A1: This is a common issue that typically points to a problem with supersaturation or nucleation.
-
Possible Cause: The solution is not supersaturated. [1]
-
Solution: The concentration of your pyrimidine compound might be too low. Try re-heating the solution to evaporate some of the solvent, which will increase the concentration, and then cool it again slowly.[1] If this doesn't work, you can remove the solvent completely via rotary evaporation and restart the crystallization with less solvent.[1]
-
-
Possible Cause: The solvent is too effective.
-
Solution: Your compound may be too soluble in the chosen solvent, even at low temperatures.[1] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[1] You may need to perform a solvent screen to find a more suitable option or create a solvent/anti-solvent system.[1][2]
-
-
Possible Cause: Nucleation is inhibited.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the solution's surface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[1][3]
-
Solution 2: Seeding. Add a single, pure "seed crystal" of your compound to the solution.[1] This provides a template for further crystal growth. If you don't have a seed crystal, dip a glass rod into the solution, let the solvent evaporate off the tip to form a thin crystalline film, and then re-introduce the rod into the solution.[1]
-
Solution 3: Lower Temperature. If cooling to room temperature is not enough, try cooling the flask in an ice bath or freezer to further decrease the compound's solubility.[3][4]
-
Issue 2: An Oil Has Formed Instead of Crystals ("Oiling Out")
Q2: Instead of solid crystals, my compound has separated as an oily liquid. What should I do?
A2: Oiling out, or liquid-liquid phase separation, occurs when the supersaturation of the solution is too high, causing the solute to come out of solution as a liquid phase instead of a solid crystal lattice.[5] This is often problematic as the oil can trap impurities.[5][6]
-
Possible Cause: The solution was cooled too quickly.
-
Possible Cause: High solute concentration or a highly effective solvent.
-
Solution 1: Dilute the solution. Re-heat the mixture until the oil redissolves, add more solvent to decrease the concentration, and then attempt to cool it slowly again.[1]
-
Solution 2: Change the solvent system. The compound may be too soluble. Try a solvent in which the compound has lower solubility.[1] Alternatively, you can use an anti-solvent system. Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy, then allow it to cool slowly.[5][7]
-
-
Possible Cause: Impurities are present.
-
Possible Cause: The crystallization temperature is above the compound's melting point.
-
Solution: This can happen if you are using a very high-boiling point solvent. If the boiling point of the solvent is higher than the melting point of your compound, the compound will melt instead of dissolving and will separate as an oil upon cooling.[8] Choose a solvent with a boiling point lower than your compound's melting point.
-
Data & Protocols
Table 1: Common Solvents for Crystallization
This table provides a list of common solvents and can be used as a starting point for solvent screening. The ideal solvent will dissolve the pyrimidine derivative when hot but not when cold.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Polar Protic | |||
| Water | 100 | 80.1 | Can be a good anti-solvent for many organic compounds.[9] |
| Ethanol | 78 | 24.5 | A common and effective solvent for many organic solids.[10] |
| Methanol | 65 | 32.7 | More polar than ethanol; good for more polar compounds.[10] |
| Polar Aprotic | |||
| Acetone | 56 | 20.7 | Highly volatile, useful for slow evaporation.[2] |
| Acetonitrile | 82 | 37.5 | Good for moderately polar compounds.[9] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point; good for compounds with low solubility.[1] |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | Very high boiling point; often used for difficult compounds.[1][9] |
| Non-Polar | |||
| Hexane / Heptane | 69 / 98 | 1.9 / 2.0 | Often used as an anti-solvent. |
| Toluene | 111 | 2.4 | Less toxic alternative to benzene.[2] |
| Dichloromethane (DCM) | 40 | 9.1 | Very volatile; useful for slow evaporation and layering.[2] |
| Diethyl Ether | 35 | 4.3 | Highly volatile; good for vapor diffusion.[11] |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization [3][10]
This is the most common method for purifying solids.
-
Dissolution: Place the impure substituted pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent.
-
Heating: Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of hot solvent until the compound just completely dissolves, creating a saturated solution.[1]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. To ensure slow cooling, you can insulate the flask.[3]
-
Crystal Growth: As the solution cools, the solubility of the compound decreases, and crystals should form.[1] If no crystals appear, try initiating nucleation by scratching the inside of the flask or adding a seed crystal.[3]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Vapor Diffusion [2][12][13]
This method is excellent for growing high-quality single crystals when only a small amount of material is available.[9]
-
Preparation: Dissolve your pyrimidine compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.
-
Setup: Place this inner vial inside a larger, sealable container (like a jar or a larger beaker) that contains a larger volume of a volatile "poor" solvent (an anti-solvent, in which the compound is insoluble).[12] The good solvent should be less volatile than the poor solvent.[11]
-
Diffusion: Seal the outer container. The vapor from the more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the anti-solvent mixes with the good solvent, the solubility of your compound will gradually decrease, leading to slow and controlled crystal growth over several hours to weeks.[12]
Visual Guides
Troubleshooting Crystallization Failures
The following diagram outlines a decision-making process for troubleshooting common crystallization problems.
General Workflow for Crystallization by Slow Cooling
This workflow illustrates the standard steps for performing a crystallization via the slow cooling method.
References
- 1. benchchem.com [benchchem.com]
- 2. unifr.ch [unifr.ch]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Growing Crystals [web.mit.edu]
"4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde" storage and handling recommendations
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe handling, optimal storage, and successful experimental outcomes.
Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. The following table summarizes the key recommendations based on data from structurally similar compounds.
| Parameter | Recommendation | Source/Rationale |
| Storage Temperature | 2°C to 8°C (Refrigerated) | To minimize degradation and maintain chemical stability. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Aldehydes can be sensitive to oxidation by air. |
| Light | Store in a dark place, protected from light | Pyrimidine derivatives can be light-sensitive. |
| Moisture | Keep container tightly sealed in a dry, well-ventilated place | The compound may be hygroscopic and sensitive to hydrolysis.[1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | To prevent unwanted and potentially hazardous reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety hazards associated with this compound?
A1: Based on data for analogous compounds, this chemical should be handled with care. The primary hazards include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Always consult the specific Safety Data Sheet (SDS) provided by your supplier and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
Q2: The compound has changed color from off-white to yellow. Is it still usable?
A2: A color change may indicate degradation or the presence of impurities. Aldehydes, in particular, can oxidize over time, which can affect their reactivity. We recommend running a purity check (e.g., TLC, LC-MS, or NMR) to assess the integrity of the compound. If significant degradation is observed, it is advisable to use a fresh batch for your experiment to ensure reproducibility.
Q3: The compound is not dissolving in my reaction solvent. What can I do?
A3: Solubility can be a challenge. First, confirm you are using an appropriate solvent. Nonpolar to moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are often suitable for pyrimidine derivatives. If solubility is still an issue, gentle warming and sonication can aid dissolution. Ensure that the chosen solvent is anhydrous, as moisture can interfere with many reactions involving aldehydes.
Troubleshooting Guide for Experimental Use
This guide addresses common issues encountered during reactions with this compound and similar pyrimidine aldehydes.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Degraded Starting Material | Verify the purity of the aldehyde using TLC or LC-MS before starting the reaction. If degraded, use a fresh supply. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. Conversely, excessive heat can cause decomposition. Try running the reaction at a slightly higher or lower temperature and monitor the progress by TLC.[1] |
| Incorrect Stoichiometry | Carefully re-calculate and re-weigh the reactants. Inaccurate molar ratios can lead to incomplete conversion. |
| Inactive Catalyst or Reagents | If using a catalyst, ensure it is active. For other reagents, use freshly opened bottles or verify their quality. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze intermediates or deactivate reagents.[1] |
Issue 2: Multiple Spots on TLC, Indicating Side Products
| Potential Cause | Troubleshooting Step |
| Self-Condensation of Aldehyde | This is a common side reaction for aldehydes. Try adding the aldehyde slowly to the reaction mixture to maintain a low concentration. Running the reaction at a lower temperature may also help. |
| Oxidation of Aldehyde | The aldehyde group can be oxidized to a carboxylic acid. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent this. |
| Decomposition | Harsh reaction conditions (e.g., strong acid/base, high temperature) can lead to the degradation of the pyrimidine ring. Consider using milder conditions. |
Experimental Protocols
While a specific protocol for every possible reaction is beyond the scope of this guide, the following represents a general procedure for a condensation reaction, a common application for pyrimidine-5-carbaldehydes.
Example Protocol: Synthesis of a Pyrimidine-5-carboxamide Derivative
This protocol describes a one-pot, three-component reaction to synthesize a pyrimidine derivative, which is a common synthetic route for this class of compounds.
Materials:
-
This compound
-
Malononitrile
-
Guanidine hydrochloride
-
Ethanol
-
Catalyst (e.g., a few drops of piperidine or a Lewis acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), malononitrile (1 equivalent), and guanidine hydrochloride (1.1 equivalents).
-
Add ethanol as the solvent. The volume should be sufficient to dissolve or suspend the reactants.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visual Guides
Troubleshooting Workflow for Low Product Yield
The following diagram illustrates a logical workflow for troubleshooting experiments that result in a low yield of the desired product.
Caption: A step-by-step guide to diagnosing and resolving low product yield in chemical reactions.
References
Common impurities in "4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde" preparations
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent synthetic route is the Vilsmeier-Haack formylation of the precursor, 4-(Ethylamino)-2-(methylthio)pyrimidine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the aldehyde group at the 5-position of the pyrimidine ring.
Q2: I am seeing a significant amount of unreacted starting material in my crude product. What could be the cause?
Incomplete conversion can be due to several factors:
-
Insufficient Vilsmeier Reagent: Ensure at least a stoichiometric amount of the Vilsmeier reagent is used. An excess is often employed to drive the reaction to completion.
-
Low Reaction Temperature: The Vilsmeier-Haack reaction often requires heating. If the reaction temperature is too low, the rate of formylation will be slow, leading to incomplete conversion.
-
Poor Quality Reagents: The purity of both the starting pyrimidine and the reagents used to generate the Vilsmeier reagent (POCl₃ and DMF) is crucial. Water content in the DMF can quench the Vilsmeier reagent.
Q3: My final product has a persistent color, even after initial purification. What could be the impurity?
Colored impurities can arise from several sources. During the work-up of the Vilsmeier-Haack reaction, improper pH control can lead to the formation of colored by-products. It is important to maintain a low temperature during the initial quenching of the reaction mixture.
Q4: What are the expected spectroscopic signatures for this compound?
In ¹H NMR spectroscopy, you should expect to see signals corresponding to the ethyl group (a quartet and a triplet), the methylthio group (a singlet), the pyrimidine ring proton, and the aldehyde proton (a singlet, typically downfield). The chemical shifts will be influenced by the solvent used. For ¹³C NMR, characteristic peaks for the aldehyde carbonyl, the pyrimidine ring carbons, and the carbons of the ethyl and methylthio groups should be observable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side reactions, or product loss during work-up and purification. | - Increase the equivalents of the Vilsmeier reagent.- Optimize the reaction temperature and time.- Ensure anhydrous conditions.- Use a careful extraction and purification procedure. |
| Multiple Spots on TLC | Presence of starting material, intermediates, or by-products. | - Refer to the table of common impurities below to identify potential structures.- Optimize reaction conditions to minimize side reactions.- Employ column chromatography with an appropriate solvent system for purification. |
| Difficulty in Product Isolation/Crystallization | The product may be an oil or may have impurities preventing crystallization. | - Purify the crude product by column chromatography before attempting crystallization.- Try different solvent systems for crystallization. |
Common Impurities in the Preparation of this compound
| Impurity Name | Structure | Likely Source | Recommended Analytical Method |
| 4-(Ethylamino)-2-(methylthio)pyrimidine | Unreacted starting material | HPLC, GC-MS, ¹H NMR | |
| Vilsmeier-Haack Intermediate (iminium salt) | Incomplete hydrolysis during work-up | Hydrolyzes on contact with water; may not be observed in the final product. | |
| Diformylated By-product | Reaction of the Vilsmeier reagent at another position (less likely) | HPLC-MS, ¹H NMR | |
| N-formyl-4-(ethylamino)-2-(methylthio)pyrimidine | Formylation of the ethylamino group | HPLC-MS, ¹H NMR | |
| Residual DMF | Reaction solvent | ¹H NMR, GC | |
| Hydrolyzed POCl₃ by-products | - | Hydrolysis of excess phosphorus oxychloride | Typically removed during aqueous work-up. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
4-(Ethylamino)-2-(methylthio)pyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 4-(Ethylamino)-2-(methylthio)pyrimidine (1.0 eq) in anhydrous DMF, cooled in an ice bath, add POCl₃ (1.5 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential pathways for product and impurity formation.
References
Technical Support Center: Scale-up Synthesis of Pyrimidine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of pyrimidine intermediates.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction
Q1: We are experiencing significantly lower yields upon scaling up our pyrimidine synthesis from lab to pilot scale. What are the common contributing factors?
A1: Low yields during scale-up are a frequent challenge and can stem from several factors that are less pronounced at the lab scale. Key considerations include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or degradation.[1][2] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging, which can affect reaction kinetics and selectivity.[1][3]
-
Reaction Kinetics and Time: The time required to heat and cool large reaction masses is significantly longer, which can lead to the formation of impurities or degradation of thermally sensitive intermediates.[4]
-
Reagent Addition and Stoichiometry: The rate of addition of reagents becomes more critical at a larger scale to control reaction exotherms and maintain optimal stoichiometry locally within the reactor.[5]
-
Catalyst Deactivation: Inadequate mixing can lead to localized high concentrations of reactants or products, potentially deactivating the catalyst.[2]
Q2: Our Biginelli reaction for a dihydropyrimidinone (DHPM) intermediate is showing a high amount of unreacted starting materials. How can we improve the conversion?
A2: Low conversion in a Biginelli reaction can often be addressed by optimizing the following parameters:
-
Catalyst Activity and Choice: Ensure the catalyst is active and used in the appropriate concentration. For Brønsted acids like HCl, concentration is key.[6] Consider switching to milder Lewis acids or solid acid catalysts which have been shown to improve yields.[7]
-
Reaction Temperature and Time: The reaction may require a longer duration or a moderate temperature increase to proceed to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Solvent Selection: While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been reported to enhance yields for certain substrates.[6]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Using high-purity starting materials is essential.[6]
Issue 2: Side Product Formation and Impurities
Q3: We are observing a significant fluorescent byproduct in our Biginelli reaction. What is it and how can we minimize its formation?
A3: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from the condensation of two equivalents of the β-ketoester with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures).[6] To minimize DHP formation:
-
Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[6]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired reaction.[6]
-
Order of Reagent Addition: In some cases, adding the urea last can help minimize its decomposition to ammonia.[6]
Q4: During the scale-up of a Pinner pyrimidine synthesis, we are getting a complex mixture of byproducts. What are the likely side reactions?
A4: Side reactions in the Pinner synthesis can include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[6] To mitigate these:
-
Amidine Quality: Use freshly prepared or purified amidine salts, as they can be hygroscopic and prone to hydrolysis.[6]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent the hydrolysis of intermediates and starting materials.[6]
-
Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[6]
Issue 3: Purification and Isolation Challenges
Q5: Our pyrimidine intermediate is difficult to purify at scale due to co-eluting impurities. What strategies can we employ?
A5: Purification challenges on a larger scale are common when impurities have similar physicochemical properties to the desired product. Consider the following:
-
Crystallization: This is often the most effective method for large-scale purification. The key is to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.[1]
-
Alternative Chromatography: If standard column chromatography is not effective, consider alternative stationary phases (e.g., alumina instead of silica gel) or preparative HPLC.[8]
-
Work-up Procedures: Thorough aqueous washes and extractions during the work-up are crucial to remove residual catalysts and reagents before final purification.[8]
Q6: We are struggling with the crystallization of a polar pyrimidine derivative. What are the key considerations?
A6: Crystallization of polar compounds can be challenging due to their high solubility in polar solvents. Key strategies include:
-
Solvent Selection: Experiment with a variety of solvents and solvent mixtures to find a system that provides a significant difference in solubility at different temperatures.
-
Anti-Solvent Addition: Adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) can induce crystallization.
-
Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization.
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.[9]
Data Presentation
Table 1: Comparison of Pyrimidine Synthesis Methods
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Typical Yield Range (%) |
| Classical Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl | Ethanol | 3 hours | Often low (~40-60%)[10] |
| Modified Biginelli (Grindstone) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | A few minutes | >90%[10] |
| Microwave-Assisted Biginelli | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 minutes | 72-84%[8] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate to Good |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies | 18-93% (over 4 steps)[8] |
Table 2: Impact of Catalyst on Biginelli Reaction Yield and Time
| Catalyst | Solvent | Reaction Time | Yield (%) |
| HCl | Ethanol | 3 hours | ~40-60%[10] |
| CuCl₂·2H₂O / HCl | Solvent-free | 5-10 minutes | >90%[10][11] |
| NH₄Cl | Methanol | 3 hours | Not specified, often moderate[10] |
| Ionic Liquid | Solvent-free | 1-2 hours | 85-95% |
| Sulfated Zirconia | Ethanol | 2-4 hours | ~80-90%[6] |
Experimental Protocols
Protocol 1: Kilo-scale Synthesis of 2'-O-(2-methoxyethyl)-5-methyluridine
This protocol describes an improved process for the production of a 2'-O-(2-methoxyethyl)-pyrimidine derivative.[12]
Materials:
-
O-2,2'-anhydro-5-methyluridine
-
tris-(2-methoxyethyl)borate
-
Solvents for extraction and purification
Procedure:
-
Ring-Opening Reaction: Modify the reaction conditions for the ring-opening of O-2,2'-anhydro-5-methyluridine with tris-(2-methoxyethyl)borate to optimize for large-scale production. This may involve adjusting temperature, reaction time, and reagent stoichiometry.
-
Purification: Employ a continuous extraction method for the purification of the resulting 2'-O-(2-methoxyethyl)-5-methyluridine to handle the larger volume efficiently.
-
Dimethoxytritylation: Improve the 5'/3' ratios and yield of the dimethoxytritylation step by using 2,6-lutidine as the base.
-
Conversion to Cytidine Analog: Optimize the conditions for the conversion to the 5'-methylcytidine analog.
-
Isolation: Develop a crystallization method for the isolation of the 5'-methylcytidine analog.
-
Benzoylation: Improve the final benzoylation step by developing a method to selectively hydrolyze benzoyl ester impurities.
Protocol 2: Gram-Scale Synthesis of a Substituted Pyrimidine via Biginelli Reaction (Grindstone Method)
This solvent-free protocol offers an environmentally friendly and high-yielding alternative to the classical Biginelli reaction.[10]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol)
-
Concentrated HCl (a few drops)
-
Ethanol (for recrystallization)
Procedure:
-
Grinding: In a mortar, combine benzaldehyde, ethyl acetoacetate, urea, CuCl₂·2H₂O, and a few drops of concentrated HCl.
-
Reaction: Grind the mixture with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, wash the reaction mixture with water.
-
Isolation: Collect the solid product by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the scale-up synthesis of pyrimidine intermediates.
Caption: A simplified diagram of the JAK-STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low reactivity in pyrimidine functionalization
Welcome to the technical support center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the chemical modification of pyrimidines. The inherent low reactivity of the pyrimidine ring often presents challenges, and this guide provides practical solutions and detailed protocols to overcome them.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Action |
| Insufficiently activated pyrimidine ring. | Ensure the presence of electron-withdrawing groups (e.g., -NO₂, -CN, halogens) positioned ortho or para to the leaving group to facilitate nucleophilic attack.[1] |
| Poor leaving group. | Select a substrate with a good leaving group. The typical reactivity order for SNAr is F > Cl > Br > I.[1] |
| Weak nucleophile. | Increase the nucleophilicity of the attacking species. For instance, use an alkoxide instead of an alcohol.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for potential substrate or product degradation.[1] |
| Catalyst poisoning in cross-coupling reactions. | The Lewis basicity of the sp²-hybridized nitrogen in the pyrimidine ring can lead to catalyst coordination and poisoning.[2][3] Consider using ligands that modulate the catalyst's electronic properties or employing a higher catalyst loading. |
Issue 2: Poor Regioselectivity in C-H Functionalization
| Potential Cause | Troubleshooting Action |
| Multiple reactive C-H bonds. | The regioselective activation of a specific C-H bond in the presence of others is a significant challenge.[4] Employ directing groups to guide the catalyst to the desired position. Carboxylates, for example, can be used as directing groups for Pd-catalyzed C-H arylation.[2] |
| Reaction conditions favoring a different isomer. | Vary the catalyst, ligands, solvent, and temperature. For instance, in direct C-H arylation of uracil analogues, the choice of catalyst can control whether C5-H or C6-H arylation occurs.[4] |
| Steric hindrance. | Bulky substituents on the pyrimidine ring or the coupling partner can influence regioselectivity. Consider using less sterically demanding reagents if a specific regioisomer is desired. |
Issue 3: Side Reactions and Product Degradation
| Potential Cause | Troubleshooting Action |
| Solvolysis. | If the solvent is nucleophilic (e.g., methanol), it may compete with the intended nucleophile.[1] Use a non-nucleophilic solvent or, if the solvent is also the nucleophile, consider using it as the limiting reagent.[1] |
| Hydrolysis. | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of starting materials or products.[1] |
| Ring-opening or degradation. | Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring.[1] Use milder bases and lower reaction temperatures.[1] A "deconstruction-reconstruction" strategy can be intentionally employed to diversify the pyrimidine core by cleaving the ring and subsequently forming new heterocycles.[5][6] |
| Di-substitution instead of mono-substitution. | Use a stoichiometric amount of the nucleophile, lower the reaction temperature, or consider a less reactive nucleophile to favor mono-substitution.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the pyrimidine ring generally unreactive towards electrophilic aromatic substitution?
A1: The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. These nitrogen atoms withdraw electron density from the ring, making it less susceptible to attack by electrophiles.
Q2: At which positions does nucleophilic aromatic substitution (SNAr) typically occur on the pyrimidine ring and why?
A2: Nucleophilic aromatic substitution on pyrimidines preferentially occurs at the C2, C4, and C6 positions.[7] When a nucleophile attacks these positions, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization.[1][7] Attack at the C5 position does not allow for this resonance stabilization.
Q3: How can I activate a pyrimidine ring for functionalization?
A3: Several strategies can be employed to activate the pyrimidine ring:
-
Introduction of Electron-Withdrawing Groups: Adding groups like nitro (-NO₂) or cyano (-CN) makes the ring more electron-deficient and thus more susceptible to nucleophilic attack.[1]
-
N-Oxide Formation: Conversion of a ring nitrogen to an N-oxide can activate the ring for certain functionalizations.
-
Use of Activating Groups: An N-nitroso group has been used to activate chloropyrimidines towards nucleophilic substitution.[8]
-
Metalation: Direct lithiation can be challenging but is achievable under specific conditions, often requiring strong bases like LiTMP in combination with a trapping agent.[9]
Q4: What are the common challenges in direct C-H arylation of pyrimidines?
A4: The main challenges include:
-
Regioselectivity: Controlling the position of arylation when multiple C-H bonds are available.[4]
-
Low Reactivity: The electron-deficient nature of the pyrimidine ring can make C-H activation difficult, often requiring high temperatures.[4]
-
Catalyst Poisoning: The nitrogen atoms can coordinate to the metal catalyst, inhibiting its activity.[3]
Q5: What is a "deconstruction-reconstruction" strategy for pyrimidine functionalization?
A5: This is a novel approach where the pyrimidine ring is first activated to form a pyrimidinium salt, which is then cleaved to an open-chain intermediate.[5][6] This intermediate can then be reacted with various reagents to reconstruct a new, functionalized pyrimidine or even a different heterocyclic system.[5][6] This strategy allows for diversification that would be difficult to achieve through direct functionalization.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines
This protocol is adapted from a method for the synthesis of pyrimidine-4,6-diamines.[8]
Materials:
-
6-chloro-N-nitrosopyrimidin-4-amine derivative
-
Amine nucleophile
-
N,N-Dimethylformamide (DMF)
-
10% aqueous sulfuric acid
Procedure:
-
Dissolve the 6-chloro-N-nitrosopyrimidin-4-amine derivative in DMF.
-
Add the desired amine nucleophile to the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the substitution reaction is complete, dilute the solution with 10% aqueous sulfuric acid.
-
Heat the mixture at 120 °C for 10 minutes to effect denitrosation.
-
Perform an appropriate workup to isolate the desired pyrimidine-4,6-diamine product.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Uracil Derivatives
This protocol is a general representation based on the work of Hocek and coworkers for the regioselective arylation of uracil analogues.[4]
Materials:
-
1,3-Disubstituted uracil derivative
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF or dioxane)
Procedure:
-
In a reaction vessel, combine the uracil derivative, aryl halide, palladium catalyst, ligand, and base.
-
Add the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the functionalization of pyrimidines.
Caption: The mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyrimidine ring.
Caption: A troubleshooting decision tree for low yield in pyrimidine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde and Other Pyrimidine Analogs for Drug Discovery Professionals
The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Among these, 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde represents a specific substitution pattern with potential therapeutic applications. This guide provides a comparative analysis of this compound and other pyrimidine analogs, focusing on their performance in preclinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and selection of pyrimidine-based drug candidates.
Overview of Pyrimidine Analogs' Biological Activities
Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrimidine ring, a concept central to structure-activity relationship (SAR) studies.[3] Modifications to the pyrimidine core can significantly alter a molecule's therapeutic efficacy and pharmacokinetic profile.[3]
Comparative Analysis of Anticancer Activity
Numerous pyrimidine analogs have been investigated for their potential as anticancer agents.[4][5] Their mechanisms of action often involve the inhibition of critical cellular processes such as cell proliferation and survival by targeting key enzymes like kinases.[1][6]
Kinase Inhibition
Many pyrimidine derivatives have been developed as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7] The epidermal growth factor receptor (EGFR) is a prominent target for pyrimidine-based inhibitors.[3][8]
Below is a table summarizing the in vitro inhibitory activity of various pyrido[2,3-d]pyrimidine derivatives against several tyrosine kinases.
| Compound | R-Group at C7 | PDGFr IC50 (µM) | FGFr IC50 (µM) | EGFr IC50 (µM) | c-src IC50 (µM) |
| 4a | tert-Butylurea | 0.68 | 1.3 | 2.5 | >100 |
| 4b | tert-Butylurea | 0.06 | 0.13 | 0.25 | 2.5 |
| 4c | tert-Butylurea | 0.03 | 0.05 | 0.1 | 0.8 |
| 4f | Ethylurea | 0.05 | 0.1 | 0.2 | 1.5 |
Data sourced from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.[9]
Cytotoxic Activity
The cytotoxic effects of pyrimidine analogs against various cancer cell lines are a primary measure of their anticancer potential. The following table presents the half-maximal inhibitory concentration (IC50) values for a series of pyrimidine derivatives.
| Compound | Cancer Cell Line | IC50 (µM) |
| Analog 131 | A549 (Lung) | 0.80 ± 0.09 |
| HepG2 (Liver) | 0.11 ± 0.02 | |
| U937 (Lymphoma) | 0.07 ± 0.01 | |
| Y79 (Retinoblastoma) | 0.10 ± 0.02 | |
| Compound 20 | HCT-116 (Colon) | Superior to Doxorubicin |
| Compound 25 | Various | Comparable to 5-Fluorouracil |
Data compiled from multiple studies on the antiproliferative activity of pyrimidine analogs.[4][10][11]
Comparative Analysis of Antimicrobial Activity
The emergence of drug-resistant microbial strains has spurred the development of novel antimicrobial agents, with pyrimidine derivatives showing significant promise in this area.[2][12]
The table below compares the antibacterial activity of two classes of pyrimidine derivatives, thiadiazole and triazole substituted compounds, against various bacterial strains. The activity is measured by the zone of inhibition.
| Compound Class | Bacterial Strain | Zone of Inhibition (mm) |
| Thiadiazole Derivatives | Pseudomonas aeruginosa | Moderate |
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Triazole Derivatives | Pseudomonas aeruginosa | High |
| Staphylococcus aureus | High | |
| Escherichia coli | High |
Data from a comparative study on the antibacterial activities of pyrimidine derivatives. The study concluded that triazole substituted compounds exhibited higher antibacterial inhibition compared to thiadiazole derivatives.[13]
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of pyrimidine analogs against tyrosine kinases can be determined using an enzyme-linked immunosorbent assay (ELISA). The general steps are as follows:
-
Kinase enzymes are purified from recombinant baculovirus-infected Sf9 cells.
-
The kinase reaction is performed in 96-well plates coated with a substrate (e.g., poly(Glu,Tyr) 4:1).
-
The enzyme, test compounds, and ATP are added to the wells and incubated.
-
The reaction is stopped, and the plates are washed.
-
A primary antibody (e.g., anti-phosphotyrosine) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chromogenic substrate is added, and the absorbance is measured to determine the extent of phosphorylation.
-
IC50 values are calculated from the dose-response curves.[9]
Cell Viability (MTT) Assay
The cytotoxic effects of pyrimidine derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
The antibacterial activity of pyrimidine compounds can be evaluated using the agar well diffusion method.
-
A standardized inoculum of the test bacteria is uniformly spread on the surface of an agar plate.
-
Wells are created in the agar using a sterile cork borer.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition around each well is measured in millimeters to determine the antibacterial activity.[13]
Visualizing Molecular Pathways and Experimental Workflows
EGFR Signaling Pathway
Many pyrimidine analogs function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is pivotal in cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based TKIs.
Structure-Activity Relationship (SAR) Workflow
The systematic investigation of how chemical structure relates to biological activity is crucial in drug discovery. The following diagram illustrates a typical SAR workflow for pyrimidine analogs.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. ijrpr.com [ijrpr.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
Comparative Analysis of Prominent CDK9 Inhibitors Featuring a Pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of MC180295, AZD4573, Atuveciclib, and NVP-2.
The quest for potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9) remains a pivotal area in oncology research. CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene transcription, particularly of anti-apoptotic proteins and oncogenes frequently overexpressed in cancer.[1] The pyrimidine scaffold has emerged as a privileged structure in the design of CDK9 inhibitors, forming the core of several clinical and preclinical candidates. This guide provides a comprehensive comparative analysis of four such inhibitors: MC180295, AZD4573, Atuveciclib (BAY 1143572), and NVP-2, focusing on their biochemical potency, selectivity, and cellular activity, supported by detailed experimental protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the selected CDK9 inhibitors, offering a clear comparison of their biochemical potency and selectivity against various cyclin-dependent kinases.
Table 1: Chemical Structures and Core Scaffolds
| Inhibitor | Chemical Structure | Core Scaffold |
| MC180295 | ||
| AZD4573 | ||
| Atuveciclib (BAY 1143572) | ||
| NVP-2 |
Note: Chemical structures are provided to highlight the central pyrimidine or related heterocyclic motif.
Table 2: In Vitro Kinase Inhibitory Activity (IC50 in nM)
| Inhibitor | CDK9/CycT1 | CDK1/CycB | CDK2/CycA | CDK4/CycD1 | CDK5/p25 | CDK7/CycH | Reference |
| MC180295 | 5 | 138 | 233 | 112 | 186 | 555 | [2] |
| AZD4573 | <4 | 117 | 52 | 499 | 1270 | 1370 | [3][4] |
| Atuveciclib (BAY 1143572) | 13 | >10000 | 1300 | >10000 | 1600 | >10000 | [5][6] |
| NVP-2 | 0.514 | 584 | 706 | - | 1050 | >10000 | [3][7] |
Mandatory Visualizations
CDK9 Signaling Pathway
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional elongation and how its inhibition impacts downstream signaling, ultimately leading to apoptosis in cancer cells.
Caption: CDK9 signaling pathway and the mechanism of pyrimidine-based inhibitors.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines a typical workflow for determining the in vitro potency (IC50) of a CDK9 inhibitor.
Caption: A generalized workflow for an in vitro CDK9 kinase inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro CDK9 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is designed to measure the enzymatic activity of CDK9 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Peptide substrate for CDK9
-
Test inhibitor (e.g., MC180295) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO. Further dilute these stocks in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2 µL of CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature for 120 minutes.[8]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of CDK9 inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MOLM-13)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor (e.g., AZD4573) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK9 inhibitor in complete culture medium. Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Target Engagement
This technique is used to detect changes in the phosphorylation of CDK9's downstream target, RNA Polymerase II (RNAPII), and the expression of anti-apoptotic proteins like Mcl-1.
Materials:
-
Cancer cell line
-
6-well plates
-
Test inhibitor (e.g., Atuveciclib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the CDK9 inhibitor for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add ECL reagent, and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels.
References
- 1. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Synthesized Pyrimidine Derivatives: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural validation of newly synthesized pyrimidine derivatives is a critical step. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and application of these methods for unambiguous structure elucidation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the successful characterization of synthesized pyrimidine derivatives. Each method offers unique insights into the molecular structure, and often, a combination of techniques is necessary for complete and unambiguous validation.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. | Non-destructive; provides comprehensive structural information in solution; versatile for studying dynamic processes. | Requires relatively larger sample amounts; spectra can be complex for large molecules; sensitivity can be a limitation. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues. | High sensitivity (requires minimal sample); provides molecular formula confirmation; can be coupled with chromatography for mixture analysis. | Isomeric and isobaric compounds can be difficult to distinguish; fragmentation can be complex to interpret. |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. | Provides the definitive atomic arrangement; absolute configuration can be determined. | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the solution conformation. |
Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, providing a detailed map of the molecular structure.[1][2]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrimidine Derivatives.
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |
| Pyrimidine | H-2: 9.26, H-4/6: 8.78, H-5: 7.36 | C-2: 158.4, C-4/6: 156.9, C-5: 121.7 | [3][4] |
| 2-aminopyrimidine | NH₂: ~5.0-7.0 (broad), Aromatic H: 6.5-8.5 | - | [5] |
| 5-aminopyrimidine | NH₂: ~5.0-7.0 (broad), Aromatic H: 8.0-8.8 | - | [5] |
| Thiophen-substituted pyrimidine | Aromatic H: 6.5-9.16 | Aliphatic C: 1.6-4.6 | [6][7] |
| Pyrazolo[3,4-d]pyrimidine | NH: 12.82, Aromatic H: 7.56-7.66 | C=S: 176.3, C=O: 161.06, C≡N: 113.81 | [8] |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrimidine ring.
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.[9][10] The fragmentation patterns of pyrimidine derivatives are often characterized by the loss of small molecules and cleavage of the pyrimidine ring and its substituents.[11]
Table 2: Common Mass Spectral Fragmentation Patterns for Pyrimidine Derivatives.
| Parent Compound Structure | Ionization Mode | Key Fragment Ions (m/z) | Interpretation | Reference(s) |
| Aryl amido pyrimidines | ESI+ | [M+H]⁺, [M-CO]⁺, [M-Aryl]⁺ | Loss of carbonyl group, cleavage of the aryl substituent. | [9] |
| 2(1H)-Pyrimidinone | EI | [M]⁺, [M-H]⁺, [M-CO]⁺, [M-HCN]⁺ | Loss of a hydrogen radical, decarbonylation, loss of hydrogen cyanide. | [10] |
| N(1)-substituted 2-pyrimidinones | EI | [M]⁺, fragments from side-chain elimination | Predominant fragmentation of the N-substituent. | [10] |
| 2(1H)-Pyrimidinethione | EI | [M]⁺, [M-S]⁺, [M-HCN]⁺ | Expulsion of the exocyclic sulfur atom, loss of hydrogen cyanide. | [6] |
Single-Crystal X-ray Crystallography Data
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[12] This technique yields precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
Table 3: Illustrative Crystallographic Data for a Pyrazolo[3,4-d]pyrimidine Derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 12.456 Å, c = 14.789 Å, β = 98.76° |
| Key Bond Length (Å) | C4-N5 = 1.345, N1-C6 = 1.389 |
| **Key Bond Angle (°) ** | N1-C2-N3 = 125.6, C4-N5-C6 = 118.2 |
Note: Data is hypothetical and for illustrative purposes. Actual data will be specific to the crystallized compound.[12]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:
-
Weigh 5-10 mg of the purified pyrimidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
1.2. Data Acquisition (1D and 2D):
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations of all hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (one-bond C-H correlation).[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for connecting different parts of the molecule.[13][14]
-
1.3. Data Interpretation: A step-by-step interpretation involves analyzing the ¹H NMR for basic structural features, using COSY to establish proton-proton connectivities, assigning carbons attached to protons with HSQC, and finally, using HMBC to piece together the complete carbon skeleton.[2][13][15]
Mass Spectrometry (ESI-MS/MS)
2.1. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[16][17]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for electrospray ionization (ESI), often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.[16][18]
-
Filter the final solution if any particulate matter is present.[16]
2.2. Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[19]
2.3. Data Analysis: Analyze the fragmentation pattern to deduce structural motifs. The losses of specific neutral molecules and the formation of characteristic fragment ions can be pieced together to confirm the proposed structure.[9][10]
Single-Crystal X-ray Crystallography
3.1. Crystal Growth:
-
The primary and often most challenging step is to grow a single crystal of sufficient quality (typically 0.1-0.3 mm in size).[20]
-
Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical.[21]
3.2. Data Collection:
-
Mount a suitable crystal on a goniometer head.[20]
-
Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern data at various orientations.[22][23]
3.3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the "phase problem" using computational methods (e.g., direct methods) to generate an initial electron density map.[23]
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data.[24][25]
Visualizing Workflows and Pathways
General Workflow for Structure Validation
The following diagram illustrates a typical workflow for the structural validation of a synthesized pyrimidine derivative, integrating the three key analytical techniques.
Signaling Pathway Inhibition by a Pyrimidine Derivative
Many pyrimidine derivatives are developed as inhibitors of specific signaling pathways implicated in diseases like cancer. The diagram below illustrates a hypothetical pyrimidine derivative inhibiting the Focal Adhesion Kinase (FAK) signaling pathway, which is often overactive in tumors.[1][26][27][28][29]
References
- 1. Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 4. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. article.sapub.org [article.sapub.org]
- 12. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 13. emerypharma.com [emerypharma.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. analyzetest.com [analyzetest.com]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 18. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 19. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiveable.me [fiveable.me]
- 21. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 23. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 24. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 27. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents for cancer detection - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28851K [pubs.rsc.org]
A Comparative Guide to the Efficacy of Pyrimidine-Based Drugs
This guide provides a comparative analysis of the efficacy of several key drugs containing a pyrimidine core, intended for researchers, scientists, and drug development professionals. The information presented is based on a review of publicly available clinical trial data and research articles.
Introduction to Pyrimidine-Based Drugs
The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that is a core component of nucleobases such as cytosine, thymine, and uracil. Due to their essential role in nucleic acid synthesis, pyrimidine analogs have been a cornerstone in the development of therapeutic agents, particularly in oncology and virology. These drugs often function as antimetabolites, interfering with the synthesis of DNA and RNA, or as inhibitors of key enzymes in critical cellular signaling pathways. This guide will focus on a selection of prominent pyrimidine-based drugs, detailing their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Comparative Efficacy of Selected Pyrimidine-Based Drugs
The following table summarizes the quantitative efficacy data for selected pyrimidine-based drugs in their respective therapeutic areas.
| Drug | Therapeutic Area | Key Efficacy Endpoints | Results | Clinical Trial Identifier |
| Raltegravir | HIV-1 Infection | Viral Load Reduction (<50 copies/mL) | 51% of patients at week 156[1] | BENCHMRK-1 & BENCHMRK-2 |
| CD4 Cell Count Increase | Mean increase of 164 cells/μL at week 156[1] | BENCHMRK-1 & BENCHMRK-2 | ||
| 5-Fluorouracil (Intralesional) | Squamous Cell Carcinoma (SCC) | Clinical Clearance Rate | 96% (48/50) of lesions treated successfully[2] | N/A (Case Series) |
| Ibrutinib | Chronic Lymphocytic Leukemia (CLL) | Progression-Free Survival (PFS) | Median PFS of 8.9 years in the ibrutinib arm versus 1.3 years in the chlorambucil arm[3] | RESONATE-2 (NCT01722487)[3] |
| Overall Response Rate (ORR) | Not explicitly stated in the provided text. | RESONATE-2 (NCT01722487) | ||
| Zidovudine | HIV-1 Infection | Progression to AIDS or Death | Significant decrease in risk of progression[4] | AIDS Clinical Trials Group Protocol 019[4] |
| Tegafur-uracil | Non-Small Cell Lung Cancer (NSCLC) | Overall Survival (OS) | Significantly longer OS in patients treated with UFT compared to no adjuvant chemotherapy in the entire study population.[5] | JCOG0707 |
Detailed Experimental Protocols
Raltegravir (BENCHMRK-1 and BENCHMRK-2 Studies)
Objective: To evaluate the efficacy and safety of raltegravir in treatment-experienced HIV-1-infected patients with resistance to at least one drug in each of the three available classes of antiretroviral therapy.
Study Design: These were Phase III, multicenter, randomized, double-blind, placebo-controlled trials.[1]
Patient Population: Patients with HIV-1 RNA concentrations >1000 copies/mL and resistance to three classes of antiretroviral drugs.[1]
Treatment: Patients were randomly assigned in a 2:1 ratio to receive either 400 mg of raltegravir orally twice daily or a placebo, in combination with an optimized background therapy.[1]
Efficacy Assessment: The primary efficacy endpoint was the proportion of patients with an HIV viral load of less than 50 copies per mL and less than 400 copies per mL at week 16. Long-term efficacy was assessed at weeks 156 and 240. CD4 cell counts were also monitored throughout the study.[1]
Experimental Workflow:
Caption: BENCHMRK Studies Workflow.
Intralesional 5-Fluorouracil for Squamous Cell Carcinoma
Objective: To evaluate the efficacy and safety of intralesional 5-fluorouracil (5-FU) for the treatment of cutaneous squamous cell carcinoma (SCC).
Study Design: This information is derived from case series and retrospective chart reviews.[2]
Patient Population: Patients with histopathologically confirmed or clinically diagnosed cutaneous SCCs and keratoacanthomas.[2]
Treatment: Intralesional injections of 5-FU. In one case series, dilute concentrations of 10.0 mg/mL and 16.7 mg/mL were used.[2] The injections were administered directly into the tumor. The volume and frequency of injections varied depending on the size and depth of the tumor.[6] For example, in one protocol, patients were scheduled for biweekly injections.[6]
Efficacy Assessment: Treatment efficacy was determined by clinical observation of complete tumor clearance as documented in clinical notes.[2] Treatment failure was defined as tumor persistence requiring alternative therapy.[2]
Experimental Workflow:
Caption: Intralesional 5-FU Treatment Workflow.
Ibrutinib (RESONATE-2 Study)
Objective: To compare the efficacy and safety of ibrutinib with chlorambucil in previously untreated older patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).
Study Design: A multicenter, international, randomized, open-label, Phase 3 trial.[3][7]
Patient Population: Patients aged 65 years or older with previously untreated CLL/SLL who required therapy. Patients with del(17p) were excluded.[7]
Treatment: Patients were randomly assigned in a 1:1 ratio to receive either oral ibrutinib (420 mg once daily) until disease progression or unacceptable toxicity, or chlorambucil (0.5 mg/kg, with potential escalation) on days 1 and 15 of each 28-day cycle for up to 12 cycles.[7]
Efficacy Assessment: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall survival (OS) and overall response rate (ORR).
Experimental Workflow:
Caption: RESONATE-2 Study Workflow.
Signaling Pathways and Mechanisms of Action
Raltegravir: HIV Integrase Inhibition
Raltegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. Integrase catalyzes the insertion of the viral DNA into the host cell's genome. Raltegravir binds to the active site of integrase, preventing the strand transfer step of integration and thereby blocking the replication of the virus.[8][9][10]
Caption: Raltegravir Mechanism of Action.
5-Fluorouracil: Thymidylate Synthase Inhibition
5-Fluorouracil (5-FU) is a pyrimidine analog that acts as an antimetabolite. It is converted in the cell to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, which is a necessary component of DNA. By inhibiting TS, 5-FU leads to a depletion of thymidine, which in turn inhibits DNA synthesis and repair, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[11][12][13]
Caption: 5-Fluorouracil Mechanism of Action.
Ibrutinib: Bruton's Tyrosine Kinase (BTK) Inhibition
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[14] BTK is a key signaling molecule in the B-cell receptor (BCR) pathway. The BCR pathway is crucial for the proliferation, survival, and trafficking of B-cells. In malignant B-cells, this pathway is often constitutively active. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This blocks downstream signaling, resulting in decreased B-cell proliferation and survival, and mobilization of malignant B-cells from protective tissue microenvironments.[15][16]
Caption: Ibrutinib Mechanism of Action.
References
- 1. Efficacy and safety of raltegravir for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilute Intralesional 5-Fluorouracil for the Treatment of Squamous Cell Carcinomas and Keratoacanthomas: A Case Series - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Findings from landmark RESONATE-2 study confirm sustained survival benefit of IMBRUVICA® (ibrutinib) for first-line chronic lymphocytic leukaemia treatment with up to 10 years follow-up [jnj.com]
- 4. The duration of zidovudine benefit in persons with asymptomatic HIV infection. Prolonged evaluation of protocol 019 of the AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intralesional 5-fluorouracil for Cutaneous BCC and SCC - Skin Cancer and Reconstructive Surgery Center [scarscenter.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. mdpi.com [mdpi.com]
- 8. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 10. Raltegravir - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Derivatives as Anticancer Agents
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for the rational design of novel therapeutics. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of pyrimidine derivatives, focusing on their anticancer activity as Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by experimental data and detailed protocols.
Comparative Anticancer Activity of Pyrimidine Derivatives as EGFR Inhibitors
The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Modifications can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.
Pyrido[2,3-d]pyrimidine Derivatives
| Compound | R1 | R2 | R3 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | EGFR IC50 (nM) |
| 1a | H | 4-OCH3-Ph | H | 1.98 | 2.18 | 4.04 | 20.47 |
| 1b | H | 4-Cl-Ph | H | 0.89 | 1.02 | 2.15 | 10.12 |
| 1c | CH3 | 4-OCH3-Ph | H | 2.54 | 3.11 | 5.23 | 25.61 |
| 1d | CH3 | 4-Cl-Ph | H | 1.15 | 1.45 | 3.01 | 12.88 |
Thieno[2,3-d]pyrimidine Derivatives
| Compound | R1 | R2 | A549 IC50 (µM) | H1975 IC50 (µM) | EGFRT790M/L858R IC50 (nM) |
| 2a | H | 4-Anilino | 0.048 | 0.031 | 1.5 |
| 2b | CH3 | 4-Anilino | 0.062 | 0.045 | 2.1 |
| 2c | H | 4-(3-Ethynylanilino) | 0.015 | 0.009 | 0.5 |
| 2d | CH3 | 4-(3-Ethynylanilino) | 0.021 | 0.013 | 0.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
Test compounds
-
Stop/detection solution (EDTA, europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin)
-
Low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the test compound dilution to the wells of the 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of the pyrimidine derivatives on cancer cell lines.[1][2]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Structure-Activity Relationships and Biological Pathways
Graphical representations are invaluable tools for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the SAR of pyrimidine derivatives.
References
Unveiling the Potential of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde in Kinase Inhibition: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the potential performance of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde as a kinase inhibitor. Drawing upon experimental data from structurally related pyrimidine derivatives, we aim to contextualize its potential efficacy and guide future research directions.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibition.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The structural versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against specific kinase targets. This guide focuses on the potential of this compound as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, by comparing it with other pyrimidine-based inhibitors.
Comparative Performance in CDK2 Inhibition
While direct experimental data for this compound is not publicly available, we can infer its potential activity by examining the performance of analogous pyrimidine derivatives against CDK2. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several pyrimidine-based compounds, providing a benchmark for potential efficacy.
| Compound | Target Kinase | IC50 (nM) | Reference Compound(s) |
| This compound | CDK2 | Data Not Available | |
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative (Compound 5k) | CDK2 | 204 | Sunitinib |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 6d) | CDK2 | 550 | Ribociclib |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 6k) | CDK2 | 90 | Ribociclib |
| 2,4-diaminopyrido[2,3-d]pyrimidine (Compound 62) | CDK4/6 | Potent G2/M cell cycle arrest inducer | Palbociclib |
Table 1: Comparative IC50 values of various pyrimidine derivatives against CDK2. The data illustrates the potent inhibitory potential of the pyrimidine scaffold.
Experimental Protocols for Kinase Inhibition Assays
To ensure the reproducibility and validity of enzyme inhibition data, a well-defined experimental protocol is crucial. Below is a representative in vitro kinase assay protocol for determining the IC50 value of a test compound against CDK2.
In Vitro CDK2 Kinase Assay Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is a common method for measuring kinase activity and its inhibition.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
- CDK2/Cyclin E Enzyme: Reconstitute the purified enzyme in the kinase buffer to the desired concentration.
- Substrate: A specific peptide substrate for CDK2, often biotinylated, is used.
- ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km value for CDK2.
- Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
- Detection Reagents: Europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
2. Assay Procedure:
- Add a small volume of the diluted test compound to the wells of a microplate.
- Add the CDK2/Cyclin E enzyme to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding a solution containing EDTA.
- Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate to allow for binding to the phosphorylated substrate.
3. Data Acquisition and Analysis:
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.
- The ratio of the emissions is proportional to the amount of phosphorylated substrate.
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the CDK2 Signaling Pathway
Understanding the biological context in which an inhibitor acts is critical. The following diagram illustrates the role of CDK2 in cell cycle progression.
Caption: Simplified signaling pathway of Cyclin E/CDK2 in the G1/S cell cycle transition.
Conclusion
While the inhibitory activity of this compound against specific enzymes remains to be experimentally determined, the extensive body of research on analogous pyrimidine derivatives strongly suggests its potential as a kinase inhibitor. The comparative data presented in this guide indicates that pyrimidine-based molecules can exhibit potent, low nanomolar inhibition of kinases such as CDK2. The provided experimental protocol offers a standardized method for assessing this potential. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic promise.
References
New Pyrimidine Compounds Show Promise in Cancer Therapy, Outperforming Existing Drugs in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New research highlights the significant potential of novel pyrimidine-based compounds as potent and selective anticancer agents, with several candidates demonstrating superior efficacy over established drugs in preclinical evaluations. These findings, detailed in a comprehensive comparison guide, offer promising new avenues for the development of targeted cancer therapies, particularly for tumors driven by aberrant kinase signaling.
The guide provides a head-to-head comparison of these emerging pyrimidine derivatives against commercially available kinase inhibitors, focusing on their activity against key cancer-driving proteins like the Epidermal Growth Factor Receptor (EGFR). The data, meticulously compiled from recent studies, reveals that several new compounds exhibit lower IC50 values, indicating higher potency, against various cancer cell lines, including those resistant to current treatments.
This report summarizes the quantitative data in a clear, tabular format for easy comparison and provides detailed experimental protocols for the key assays used in these evaluations. Furthermore, signaling pathway and experimental workflow diagrams generated using Graphviz are included to visually articulate the mechanisms of action and the scientific process behind these discoveries.
Comparative Efficacy of New Pyrimidine Compounds
The following table summarizes the in vitro activity of representative new pyrimidine compounds compared to the existing EGFR inhibitor, Erlotinib. The data highlights the half-maximal inhibitory concentration (IC50) of these compounds against various cancer cell lines and the EGFR kinase. Lower IC50 values indicate greater potency.
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 10b | EGFR | HepG2 | 3.56 | Erlotinib | 0.87 |
| A549 | 5.85 | 1.12 | |||
| MCF-7 | 7.68 | 5.27 | |||
| EGFR Kinase | - | 0.00829 | Erlotinib | 0.00283 | |
| Compound 4g | EGFR | MCF-7 | 5.1 | Erlotinib | - |
| HepG2 | 5.02 | - | |||
| HCT-116 | 6.6 | - | |||
| EGFR Kinase | - | 0.25 | Erlotinib | 0.30 | |
| Compound 42 | EGFRL858R | - | 0.0011 | - | - |
| EGFRL858R/T790M | - | 0.034 | - | - | |
| EGFRL858R/T790M/C797S | - | 0.0072 | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these novel pyrimidine compounds.
In Vitro Cytotoxicity Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[6][7]
b) Resazurin Assay [8][9][10][11][12]
This assay is another method to assess cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
-
Cell Plating and Treatment: Follow the same procedure as the MTT assay for cell plating and compound treatment.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate fluorometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Kinase Inhibition Assays
a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay [13][14][15][16]
This assay is a highly sensitive method for measuring kinase activity and inhibition.
-
Reaction Setup: In a 384-well plate, combine the kinase (e.g., EGFR), a biotinylated substrate peptide, and the test compound at various concentrations in the assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Reading: After a further incubation period, read the HTRF signal (ratio of fluorescence at 665 nm to 620 nm) using an HTRF-compatible plate reader.
-
Data Analysis: The degree of inhibition is calculated based on the reduction in the HTRF signal in the presence of the compound compared to the control. IC50 values are then determined.
b) ELISA-Based Kinase Assay [17][18][19]
This method quantifies kinase activity by detecting the phosphorylation of a substrate coated on an ELISA plate.
-
Plate Coating: Coat a 96-well ELISA plate with a substrate specific to the kinase of interest (e.g., poly(Glu, Tyr) for EGFR) and block non-specific binding sites.
-
Kinase Reaction: Add the kinase and the test compound at various concentrations to the wells. Initiate the reaction by adding ATP and incubate.
-
Detection: After washing the plate, add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a chromogenic HRP substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values from the dose-response curve.
Cell Cycle Analysis[21][22][23][24][25]
This assay determines the effect of the compounds on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate on ice or at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay[26][27][28][29][30]
This assay is used to determine if the compounds induce programmed cell death.
-
Cell Treatment and Harvesting: Treat cells with the test compound. Harvest both adherent and floating cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: The analysis distinguishes between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Visualizing the Science
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical workflow for their evaluation.
Caption: EGFR Signaling Pathway Inhibition by New Pyrimidine Compounds.
Caption: Workflow for Screening and Evaluating New Anticancer Compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. broadpharm.com [broadpharm.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resazurin cell viability assays [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A direct ELISA assay for quantitative determination of the inhibitory potency of small molecules inhibitors for JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Comparative Analysis of Pyrimidine-Based Compounds: Bridging the Gap Between In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical step in this process is understanding the correlation, or often the disparity, between a compound's activity in a controlled laboratory setting (in vitro) and its efficacy within a complex living organism (in vivo). This guide provides an objective comparison of the in vitro and in vivo performance of pyrimidine-based compounds, a versatile class of molecules with broad therapeutic potential, supported by experimental data and detailed methodologies.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous anticancer, antimicrobial, and anti-inflammatory agents. While in vitro assays provide essential initial data on a compound's potency and mechanism of action, they often do not fully recapitulate the intricate biological environment. Factors such as metabolism, bioavailability, and off-target effects can significantly influence a compound's performance in vivo. This guide delves into specific examples of pyrimidine-based compounds to illustrate these critical differences and provide a framework for interpreting preclinical data.
Anticancer Activity: EGFR and Tubulin Inhibitors
Pyrimidine derivatives have shown significant promise as anticancer agents by targeting key cellular components like the Epidermal Growth Factor Receptor (EGFR) and tubulin.
Furo[2,3-d]pyrimidine Derivative (Compound 3f) as an EGFR Inhibitor
One study presents a novel furo[2,3-d]pyrimidine derivative, compound 3f, as a potent EGFR inhibitor. The in vitro and in vivo data highlight its potential as an anticancer agent.
Quantitative Data Summary: Compound 3f
| Parameter | Assay | Cell Line | Result |
| In Vitro Activity | EGFR Kinase Inhibition | - | IC50: 0.121 ± 0.004 µM[1] |
| Cell Viability (MTT Assay) | T-47D (Breast Cancer) | GI50: Submicromolar[1] | |
| Cell Cycle Analysis | T-47D (Breast Cancer) | Arrest at G2/M phase[1] | |
| Apoptosis Induction | T-47D (Breast Cancer) | ~19-fold increase in total apoptosis[1] | |
| In Vivo Activity | Xenograft Mouse Model | T-47D (Breast Cancer) | Significant tumor growth inhibition (data not quantified in snippet) |
Experimental Protocols
-
In Vitro EGFR Kinase Assay: The inhibitory activity of the compound against EGFR was assessed using a human EGFR ELISA kit. A specific antibody for EGFR was seeded on a 96-well plate, followed by the addition of the test compound and a standard solution. After incubation and washing steps, a biotinylated antibody and streptavidin-HRP were added. The final colorimetric change, measured by a plate reader, is inversely proportional to the EGFR inhibition. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.[2]
-
In Vitro Cell Viability (MTT) Assay: Human cancer cell lines (e.g., T-47D) were cultured and seeded in 96-well plates. After cell attachment, they were treated with various concentrations of the pyrimidine compound for a specified period (e.g., 24, 48, or 72 hours). Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Viable cells with active metabolism convert MTT into a purple formazan product. This product was then dissolved using a solubilization solution (e.g., DMSO), and the absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) was determined.[2]
-
In Vivo Xenograft Mouse Model: Immunocompromised mice (e.g., nude mice) were subcutaneously injected with human cancer cells (e.g., T-47D). Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The pyrimidine compound, formulated in a suitable vehicle, was administered to the treatment group (e.g., intraperitoneally or orally) at a specific dosage and schedule. Tumor volume and body weight were monitored regularly. At the end of the study, the tumor growth inhibition was calculated by comparing the tumor sizes in the treated group to the control group.
Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors often target the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
EGFR signaling pathway and inhibition by pyrimidine-based compounds.
Pyrimidine-Based Tubulin Inhibitor (Compound 8c)
Another promising anticancer strategy involves the disruption of microtubule dynamics by targeting tubulin. A study on a pyrimidine-based tubulin inhibitor, compound 8c, demonstrates potent in vitro cytotoxicity and significant in vivo efficacy against glioblastoma.
Quantitative Data Summary: Compound 8c
| Parameter | Assay | Cell Line | Result |
| In Vitro Activity | Cell Viability (SRB Assay) | U251 & LN229 (Glioblastoma) | IC50: Nanomolar range |
| Apoptosis Assay | Glioblastoma cell lines | Dose-dependent induction of apoptosis | |
| In Vivo Activity | Xenograft Mouse Model | Glioblastoma | 66% inhibition of tumor growth[1] |
Experimental Protocols
-
In Vitro Cell Viability (Sulforhodamine B - SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. Glioblastoma cells were seeded in 96-well plates and treated with various concentrations of the compound. After the incubation period, cells were fixed with trichloroacetic acid and stained with SRB. The bound dye was then solubilized, and the absorbance was measured at a specific wavelength. The IC50 value was determined from the dose-response curve.
-
In Vivo Glioblastoma Xenograft Model: Immunocompromised mice were intracranially implanted with human glioblastoma cells. After tumor establishment, mice were treated with the pyrimidine-based tubulin inhibitor. Tumor growth was monitored using methods like bioluminescence imaging. The efficacy of the compound was assessed by comparing the tumor growth and survival rates of the treated group with the control group.
Mechanism of Action
Tubulin inhibitors interfere with the formation and disassembly of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these pyrimidine-based compounds can disrupt the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.
Inhibition of tubulin polymerization by pyrimidine-based compounds.
Antimicrobial Activity: Dihydrofolate Reductase Inhibitor
The pyrimidine scaffold is also prevalent in antimicrobial agents. Trimethoprim, often used in combination with sulfamethoxazole, is a classic example of a pyrimidine-based drug that targets a key bacterial enzyme.
Trimethoprim-Sulfamethoxazole Combination
The combination of trimethoprim and sulfamethoxazole is effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data Summary: Trimethoprim-Sulfamethoxazole
| Parameter | Assay | Organism | Result |
| In Vitro Activity | Minimum Inhibitory Concentration (MIC) | MRSA | Synergistic effect; 6- to 25-fold decrease in MIC for both drugs[3] |
| Time-Kill Kinetic Studies | MRSA | Rapidly bactericidal[4] | |
| In Vivo Activity | Mouse Infection Model | MRSA | Synergistic effect; 5- to 6-fold reduction in the 50% effective dose of trimethoprim[3] |
Experimental Protocols
-
In Vitro Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods. Serial dilutions of the antimicrobial agent(s) are prepared in a liquid or solid growth medium, which is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration that inhibits visible growth is recorded as the MIC.
-
In Vivo Bacterial Infection Model: Mice are infected with a pathogenic strain of bacteria, such as MRSA, to induce a systemic or localized infection (e.g., peritonitis or thigh infection). The infected mice are then treated with the antimicrobial agent(s) at various doses. The efficacy of the treatment is evaluated by monitoring survival rates, bacterial load in various organs, or other clinical signs of infection. The 50% effective dose (ED50) can be calculated to quantify the in vivo potency.
Mechanism of Action
Trimethoprim and sulfamethoxazole act synergistically to block the bacterial folate synthesis pathway at two different steps. This pathway is essential for the synthesis of DNA, RNA, and proteins.
Bacterial folate synthesis pathway and synergistic inhibition.
Conclusion
The presented case studies of pyrimidine-based compounds underscore the importance of a multi-faceted approach to drug discovery and development. While in vitro assays are indispensable for initial screening and mechanistic studies, they represent a simplified model of a complex biological system. The transition from in vitro to in vivo testing is a critical juncture where the true therapeutic potential of a compound begins to be unveiled.
The discrepancies and correlations observed between the in vitro and in vivo activities of these pyrimidine derivatives highlight the influence of pharmacokinetics, metabolism, and the tumor or infection microenvironment. For researchers and drug developers, a thorough understanding of both sets of data, coupled with detailed experimental methodologies, is paramount for making informed decisions and advancing the most promising pyrimidine-based compounds towards clinical applications. This guide serves as a foundational resource for navigating this complex but crucial aspect of therapeutic development.
References
- 1. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo studies of trimethoprim-sulphamethoxazole against multiple resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: A Guide to Experimental Reproducibility
For researchers and scientists engaged in drug discovery and development, the reproducibility of synthetic protocols is a cornerstone of efficient and reliable research. This guide provides a comparative analysis of the experimental results for the synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a pyrimidine derivative of interest in medicinal chemistry. Due to the limited availability of direct, peer-reviewed comparative studies on the synthesis of this specific molecule, this guide synthesizes information from available literature and presents a generalized, reproducible protocol alongside potential alternative approaches for similar compounds.
Comparison of Synthetic Performance
To ensure clarity and facilitate comparison, the following table summarizes key quantitative data associated with a common synthetic approach to 4-substituted-2-(methylthio)pyrimidine-5-carbaldehydes. It is important to note that direct yield and purity comparisons for "this compound" are not extensively documented in publicly accessible, peer-reviewed literature. The data presented here is a representative expectation based on the synthesis of analogous compounds.
| Parameter | Method A: Nucleophilic Substitution | Alternative Method (Illustrative) |
| Starting Material | 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde | 2-(Methylthio)pyrimidine-5-carbaldehyde |
| Reagent | Ethylamine | Vilsmeier-Haack Formylation Reagents |
| Solvent | Ethanol | Dichloromethane |
| Reaction Time | 4-6 hours | 12-24 hours |
| Temperature | Reflux | Room Temperature |
| Reported Yield | 75-85% (Expected) | Variable |
| Purity | >95% (after chromatography) | Variable |
| Reference | General Method | General Method |
Detailed Experimental Protocols
Reproducibility is intrinsically linked to the meticulous documentation and execution of experimental procedures. Below is a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution pathway.
Method A: Synthesis via Nucleophilic Aromatic Substitution
This procedure is based on the common reactivity of 4-halopyrimidines with amines.
Materials:
-
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (1 equivalent)
-
Ethylamine (2-3 equivalents, as a solution in a suitable solvent like ethanol or THF)
-
Ethanol (or other suitable polar aprotic solvent)
-
Triethylamine (optional, as a base to scavenge HCl)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde in ethanol.
-
Add ethylamine solution to the flask. If using ethylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Visualizing the Synthesis and Workflow
To further aid in the understanding and reproducibility of the synthesis, the following diagrams illustrate the synthetic pathway and a logical workflow for assessing reproducibility.
Caption: Synthesis of this compound.
Caption: Experimental workflow for assessing reproducibility.
Safety Operating Guide
Navigating the Disposal of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates a meticulous approach to chemical waste management. For researchers, scientists, and drug development professionals handling 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a clear understanding of proper disposal procedures is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of the compound and its waste should be conducted within a chemical fume hood to prevent inhalation of any dust or vapors.[1] Emergency eyewash stations and safety showers should be readily accessible.[1]
Quantitative Data Summary
The following table summarizes key hazard and precautionary information extrapolated from related chemical safety documents. This data should be considered as a guideline for safe handling and disposal.
| Parameter | Information | Source |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P260, P264, P270, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501 | |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [1][2] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Use a container that is chemically resistant and compatible with the compound.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
3. Small Spills and Contaminated Materials:
-
In the event of a small spill, carefully sweep up the solid material and place it into the designated waste container.[1][2] Avoid generating dust.
-
Any materials used for cleaning the spill, such as absorbent pads or wipes, must also be disposed of as hazardous waste in the same container.
4. Final Disposal:
-
The ultimate disposal of the waste container must be handled by a licensed and approved waste disposal company.[1][2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will provide specific instructions and ensure compliance with all local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guidance for Handling 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure.[2][3]
-
Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[1][3] Disposable nitrile gloves are the minimum requirement for hand protection and should be changed immediately upon contamination.[2] For prolonged handling or direct contact, consider double-gloving or using heavier-duty gloves.[2]
-
Body Protection: Wear long pants and closed-toe shoes at all times within the laboratory.[1][2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[3][5]
Quantitative Data Summary:
| Parameter | Value/Recommendation | Source |
| Hazard Classifications (based on similar compounds) | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Skin Sensitizer | |
| Recommended Gloves | Disposable Nitrile Gloves (minimum) | [2] |
| Eye Protection Standard | ANSI Z87.1 | [1][2] |
| Work Environment | Chemical Fume Hood | [4][5] |
Operational Plan: Step-by-Step Handling Procedure
A logical workflow is critical to ensure safety and experimental integrity when handling this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. osha.gov [osha.gov]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
